2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3,5,6-trimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-4-5(2)14-7-6(4)8(12)11(3)9(13)10-7/h1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCWNPBBEFFQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350036 | |
| Record name | 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59898-59-8 | |
| Record name | 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and efficient synthesis pathway for 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The proposed synthesis is a multi-step process commencing with the well-established Gewald reaction, followed by cyclization to form the thieno[2,3-d]pyrimidine core, and concluding with N-methylation.
Overall Synthesis Pathway
The logical progression of the synthesis is outlined in the following diagram, illustrating the key transformations from starting materials to the final product.
Caption: Logical flow of the synthesis of this compound.
Experimental Protocols
The detailed experimental workflow for each step of the synthesis is provided below.
Caption: Detailed experimental workflow for the synthesis pathway.
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
The synthesis commences with the Gewald reaction, a multicomponent reaction that efficiently produces substituted 2-aminothiophenes.[1][2][3]
-
Materials: 3-Methyl-2-butanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.
-
Add a catalytic amount of morpholine (0.1-0.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.[1]
-
Step 2: Synthesis of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
The second step involves the cyclization of the aminothiophene intermediate with thiourea to construct the thieno[2,3-d]pyrimidine core.[4]
-
Materials: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, Thiourea, Sodium, Absolute Ethanol, Hydrochloric acid.
-
Procedure:
-
Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 eq) and thiourea (1.0 eq).
-
Heat the reaction mixture to reflux with stirring for 8-10 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the resulting solution to pH 5-6 with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry.
-
The crude 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.
-
Step 3: Synthesis of this compound
The final step is the N-methylation of the pyrimidinone ring at the 3-position.
-
Materials: 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, Sodium hydride (60% dispersion in mineral oil), Methyl iodide, Ethanol.
-
Procedure:
-
In a dry flask under an inert atmosphere, suspend 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous ethanol.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension at room temperature. Stir the mixture for approximately 30 minutes until the evolution of hydrogen gas ceases.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Treat the residue with cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the final product by recrystallization from a suitable solvent such as chloroform to obtain this compound.
-
Data Presentation
The following table summarizes key quantitative data for the starting materials and products involved in the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | Colorless liquid |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Colorless liquid |
| Sulfur | S | 32.07 | Yellow solid |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C₉H₁₃NO₂S | 199.27 | Crystalline solid |
| Thiourea | CH₄N₂S | 76.12 | White solid |
| 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | C₈H₈N₂OS₂ | 228.30 | Solid |
| Sodium Hydride (60% in oil) | NaH | 24.00 | Gray powder |
| Methyl Iodide | CH₃I | 141.94 | Colorless liquid |
| This compound | C₉H₁₀N₂OS₂ | 242.32 | Solid |
References
An In-depth Technical Guide on 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class, a group of molecules known for their diverse and significant biological activities. Thienopyrimidines are structurally analogous to purines, which allows them to interact with a wide range of biological targets.[1] This technical guide provides a comprehensive overview of the available physicochemical properties, experimental protocols for its synthesis, and potential mechanisms of action based on the activities of structurally related compounds. The information is intended to support further research and development of this and similar molecules as potential therapeutic agents.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data from related compounds, the following properties can be inferred and are summarized in Table 1. For comparison, crystallographic data for the related compound, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, is provided in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | 2-mercapto-3,5,6-trimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | --- |
| CAS Number | 59898-59-8 | ChemWhat |
| Molecular Formula | C₉H₁₀N₂OS₂ | ChemWhat |
| Molecular Weight | 226.32 g/mol | Calculated |
| Appearance | Expected to be a solid.[2] | Based on related compounds. |
| Melting Point | Not available. | --- |
| Solubility | Not available. | --- |
| pKa | Not available. | --- |
| LogP | Not available. | --- |
Table 2: Crystal Data for the Related Compound 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.027(3) |
| b (Å) | 10.706(5) |
| c (Å) | 10.907(3) |
| β (º) | 97.333(3) |
| Volume (ų) | 929.7(6) |
| Z | 4 |
| Source: Acta Crystallographica Section E, 2012, 68, o2740.[3] |
Experimental Protocols
General Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
The synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically starts from a substituted 2-aminothiophene. A general synthetic route is outlined below, based on procedures reported for analogous compounds.[4][5]
Experimental Workflow for Synthesis
Caption: General synthetic workflow for thieno[2,3-d]pyrimidin-4(3H)-ones.
Step 1: Formation of Dithiocarbamate Salt To a vigorously stirred solution of a 2-amino-3-carbethoxy-4,5-dialkylthiophene in dimethyl sulfoxide (DMSO), carbon disulfide and an aqueous solution of sodium hydroxide are added simultaneously at room temperature. The reaction mixture is stirred for several hours to form the sodium salt of the dithiocarbamic acid derivative.
Step 2: Methylation The resulting dithiocarbamate salt is then methylated by the dropwise addition of dimethyl sulfate. The reaction is typically stirred for a few hours at room temperature to yield the corresponding methyl dithiocarbamate intermediate.
Step 3: Cyclization The methyl dithiocarbamate intermediate is refluxed with hydrazine hydrate in a suitable solvent such as ethanol. This step leads to the cyclization and formation of the 3-amino-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one core structure.
Step 4: N-Alkylation/N-Arylation The final step to obtain the title compound would involve the selective N-alkylation of the 3-amino group, followed by any necessary modifications to the 2-mercapto group if required. For the target compound, this would involve the introduction of a methyl group at the 3-position.
2.2. Characterization The structure of the synthesized compounds is typically confirmed using various spectroscopic and analytical techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=S stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition of the compound.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, the thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[6] Based on studies of related compounds, two potential mechanisms of action are highlighted below.
Inhibition of D-dopachrome Tautomerase (D-DT/MIF-2)
D-dopachrome tautomerase (D-DT), also known as Macrophage Migration Inhibitory Factor 2 (MIF-2), is a cytokine involved in inflammatory responses and cancer progression.[7] Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of D-DT.[8] The inhibition of D-DT can modulate inflammatory signaling pathways.
Potential D-DT/MIF-2 Signaling Pathway
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. D-dopachrome tautomerase 1 (D-DT or MIF-2): Doubling the MIF cytokine family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
Unraveling the Core Mechanism of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide focuses on the probable mechanism of action of a specific derivative, 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, by drawing on extensive research into structurally analogous compounds. The primary mechanisms elucidated are potent anti-inflammatory and analgesic effects, likely mediated through the selective inhibition of cyclooxygenase-2 (COX-2). Furthermore, this class of compounds exhibits significant potential in oncology through the inhibition of key protein kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document provides a comprehensive overview of the signaling pathways, quantitative biological data, and detailed experimental protocols relevant to understanding the therapeutic potential of this compound class.
Introduction: The Therapeutic Promise of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are fused heterocyclic systems that are bioisosteres of purines, allowing them to interact with a variety of biological targets. This structural feature has led to the development of numerous derivatives with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 2-mercapto-4(3H)-one substitution pattern is a recurring motif in compounds exhibiting significant anti-inflammatory and analgesic activities. This guide synthesizes the available data to propose a detailed mechanism of action for this compound.
Core Mechanism of Action: Anti-inflammatory and Analgesic Effects
The primary mechanism underlying the anti-inflammatory and analgesic properties of 2-mercapto-thieno[2,3-d]pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
Research strongly suggests that thieno[2,3-d]pyrimidine derivatives exhibit preferential inhibition of COX-2 over COX-1.[1] COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2] Therefore, selective COX-2 inhibitors are expected to have a better safety profile, with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1]
The proposed anti-inflammatory and analgesic signaling pathway is depicted below:
Quantitative Data: In Vitro COX Inhibition
Studies on closely related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have provided quantitative data on their COX inhibitory activity. These findings are crucial for understanding the potency and selectivity of this class of compounds.
| Compound | Substituent at Position 2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 5 | p-fluorophenyl | 202.96 | 42.19 | 4.81 |
| 6 | p-chlorophenyl | >500 | 110.21 | >4.54 |
| 8 | p-methylphenyl | >500 | 125.65 | >3.98 |
| 9 | Phenyl | >500 | 138.92 | >3.60 |
| Indomethacin | (Reference) | 0.68 | 18.3 | 0.04 |
| Data sourced from a study on 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives.[1] |
Secondary Mechanism of Action: Anticancer Activity
The thieno[2,3-d]pyrimidine scaffold is also a prominent pharmacophore in the development of anticancer agents, primarily acting as kinase inhibitors.[3]
Inhibition of VEGFR-2
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[4]
The proposed anticancer signaling pathway via VEGFR-2 inhibition is as follows:
Quantitative Data: Anticancer and Kinase Inhibitory Activities
The following table summarizes the cytotoxic and VEGFR-2 inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives.
| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 17f | 2.80 ± 0.16 | 4.10 ± 0.45 | 8.30 ± 0.66 | 0.23 ± 0.03 |
| Sorafenib | (Reference) | 2.90 ± 0.11 | 5.50 ± 0.34 | 4.60 ± 0.21 |
| Data for compound 17f, a thieno[2,3-d]pyrimidine derivative.[4] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to characterize the analgesic and anti-inflammatory activities of thieno[2,3-d]pyrimidine derivatives.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
-
Animals: Wistar rats (150-200 g) are used.
-
Procedure:
-
The animals are divided into control, standard, and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle (for the control group) is administered orally or intraperitoneally. A standard drug like indomethacin is used as a positive control.
-
After a specific absorption time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing in Mice (Analgesic Activity)
This is a common method for screening peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Mice are divided into control, standard, and test groups.
-
The test compound, vehicle, or a standard analgesic (e.g., diclofenac sodium) is administered.
-
After a set period (e.g., 30 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally.
-
Immediately after the injection, each mouse is placed in an observation box.
-
The number of writhes (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Conclusion
The available evidence strongly supports that the mechanism of action for this compound and its analogs is multifaceted. Its primary therapeutic potential as an anti-inflammatory and analgesic agent stems from the selective inhibition of the COX-2 enzyme, which is a desirable characteristic for minimizing adverse effects. Additionally, the thieno[2,3-d]pyrimidine scaffold shows significant promise in the field of oncology through the inhibition of key protein kinases such as VEGFR-2. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound class. This guide provides a foundational understanding for researchers and drug development professionals to advance the exploration of these promising molecules.
References
The Diverse Biological Activities of Thienopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Thienopyrimidine scaffolds, heterocyclic compounds comprised of a fused thiophene and pyrimidine ring, have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This unique characteristic allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of thienopyrimidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Anticancer Activity
Thienopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action. A primary mode of action is the inhibition of key kinases involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
Many thienopyrimidine derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase alpha (PI3Kα), all of which are critical components of oncogenic signaling pathways.
A selection of thienopyrimidine derivatives and their reported IC50 values against various cancer cell lines and kinases are presented in the tables below.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6j | HCT116 (Colon) | 0.6 - 1.2 | [1] |
| OV2008 (Ovarian) | 0.5 - 2 | [1] | |
| A2780 (Ovarian) | 0.6 - 1.2 | [1] | |
| LN-229 (Glioblastoma) | 0.6 - 1.2 | [1] | |
| GBM-10 (Glioblastoma) | 0.6 - 1.2 | [1] | |
| 9a | HepG-2 (Liver) | 12.32 ± 0.96 | [2] |
| A549 (Lung) | 11.30 ± 1.19 | [2] | |
| PC-3 (Prostate) | 14.69 ± 1.32 | [2] | |
| MCF-7 (Breast) | 9.80 ± 0.93 | [2] | |
| 11n | MCF-7 (Breast) | <2.81 | [3] |
| PC-3 (Prostate) | <2.81 | [3] | |
| HEPG-2 (Liver) | <2.81 | [3] | |
| SW-480 (Colon) | <2.81 | [3] | |
| 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [4] |
| HepG2 (Liver) | 4.10 ± 0.45 | [4] | |
| 5b | A549 (Lung) | 17.79 | [5] |
| MCF-7 (Breast) | 22.66 | [5] | |
| 5f | A549 (Lung) | 17.46 | [5] |
| MCF-7 (Breast) | 21.40 | [5] | |
| 10e | MCF-7 (Breast) | 14.5 ± 0.30 | [6] |
| HCT-116 (Colon) | 57.01 | [6] | |
| PC-3 (Prostate) | 25.23 | [6] | |
| Compound 2 | MCF-7 (Breast) | 0.013 | [7] |
| Compound 5f | MCF-7 (Breast) | (1.73-fold more potent than erlotinib) | [8] |
| 8d | BHK (Kidney) | 17 µg/mL | [9] |
| HUH-7 (Liver) | 5.8 µg/mL | [9] | |
| MCF-7 (Breast) | 8.3 µg/mL | [9] | |
| B1 | H1975 (Lung) | 0.087 ± 0.016 | [10] |
| A549 (Lung) | 1.508 ± 0.199 | [10] | |
| B7 | H1975 (Lung) | 0.023 ± 0.003 | [10] |
| A549 (Lung) | 0.441 ± 0.027 | [10] | |
| Thienopyrimidine Derivative | HepG-2 (Liver) | 8.001 ± 0.0445 | [11] |
Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5f | EGFR | (1.18-fold more potent than erlotinib) | [8] |
| VEGFR-2 | 1230 | [8] | |
| 17f | VEGFR-2 | 230 | [4] |
| 21b | VEGFR-2 | 33.4 | [12] |
| 21c | VEGFR-2 | 47.0 | [12] |
| 21e | VEGFR-2 | 21 | [12] |
| 5b | EGFR (Wild Type) | 37.19 | [5] |
| EGFR (T790M Mutant) | 204.10 | [5] | |
| 9a | PI3Kα | 9470 | [2] |
| B1 | EGFR (L858R/T790M) | 13 | [10] |
| B7 | EGFR (L858R/T790M) | 5.9 | [10] |
| 11 | VEGFR-2 | 190 | [13] |
| 13b | VEGFR-2 | 192 | [13] |
| 10e | VEGFR-2 | 215 | [13] |
| VIb | PI3Kβ | 72% inhibition at 10 µM | [14] |
| PI3Kγ | 84% inhibition at 10 µM | [14] | |
| IIIa | PI3Kβ | 62% inhibition at 10 µM | [14] |
| PI3Kγ | 70% inhibition at 10 µM | [14] | |
| YXY-4F | PI3Kα | 1020 | [15] |
Other Anticancer Mechanisms
Beyond kinase inhibition, thienopyrimidine derivatives have been shown to induce apoptosis, cause cell cycle arrest, and promote oxidative stress in cancer cells. For example, certain derivatives have been observed to cause cell cycle arrest at the G2/M phase and induce apoptosis.[8] Some compounds also lead to the formation of reactive oxygen species, contributing to their cytotoxic effects.[1]
Antimicrobial Activity
The thienopyrimidine scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6c | Bacillus cereus | 4 - 16 | [16] |
| Staphylococcus aureus | 4 - 16 | [16] | |
| Pseudomonas aeruginosa | 4 - 16 | [16] | |
| Escherichia coli | 8 | [16] | |
| Salmonella typhimurium | 16 | [16] | |
| 8b | Bacterial Strains | 4 - 16 | [16] |
| 9a | Bacterial Strains | 4 - 16 | [16] |
| 9b | Bacterial Strains | 4 - 16 | [16] |
| 75a | Vancomycin-resistant S. aureus | 2 - 32 | [17] |
| S. pneumoniae | 2 - 32 | [17] | |
| E. faecium | 2 - 32 | [17] | |
| P. aeruginosa | 2 - 32 | [17] | |
| K. pneumoniae | 2 - 32 | [17] | |
| E. aerogenes | 2 - 32 | [17] | |
| 76a-d | Bacillus cereus | 4.0 - 5.0 | [17] |
| Staphylococcus aureus | 4.0 - 5.0 | [17] | |
| Pseudomonas aeruginosa | 4.0 - 5.0 | [17] | |
| Escherichia coli | 4.0 - 8.0 | [17] | |
| 3a | Fungal Strains | 4 - 16 | [18] |
| 5a | Fungal Strains | 4 - 16 | [18] |
| 9b | Fungal Strains | 4 - 16 | [18] |
Anti-inflammatory Activity
Several thienopyrimidine derivatives have been investigated for their anti-inflammatory potential. The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.
Table 4: Anti-inflammatory Activity of Thienopyrimidine Derivatives
| Compound ID | Assay/Target | IC50 (µM) | Reference |
| 8a | Bovine Serum Albumin Denaturation | Potent Activity | [19] |
| 3j | h-NTPdase1 | 0.62 ± 0.02 | [20] |
| 4d | h-NTPdase2 | 0.33 ± 0.09 | [20] |
| 4c | h-NTPdase3 | 0.13 ± 0.06 | [20] |
| 3b | h-NTPdase8 | 0.32 ± 0.10 | [20] |
| 6Aa-g & 6Ba-d | STAT3 Expression | 0.32 - 5.73 | [21] |
| 7a | Nitric Oxide Production | 76.6 | [22] |
| 7f | Nitric Oxide Production | 96.8 | [22] |
| 9a | Nitric Oxide Production | 83.1 | [22] |
| 9d | Nitric Oxide Production | 88.7 | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the biological activity of thienopyrimidine derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the thienopyrimidine derivative at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare a serial two-fold dilution of the thienopyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Visualizations
To better understand the mechanisms of action of thienopyrimidine derivatives, it is essential to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades targeted by these compounds.
EGFR Signaling Pathway
Caption: EGFR signaling cascade and point of inhibition.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and point of inhibition.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling cascade and point of inhibition.
Conclusion
Thienopyrimidine derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, particularly in the realms of oncology, infectious diseases, and inflammation, underscore their therapeutic potential. The ability to systematically modify the thienopyrimidine core allows for the fine-tuning of activity and selectivity against various biological targets. This guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, offering valuable insights for the rational design and development of next-generation thienopyrimidine-based therapeutics. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these derivatives will undoubtedly pave the way for new and effective treatments for a range of human diseases.
References
- 1. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | MDPI [mdpi.com]
- 3. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 17. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 22. researchgate.net [researchgate.net]
Spectral Analysis of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of the novel heterocyclic compound, 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Thieno[2,3-d]pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A thorough understanding of the structural and electronic properties of this specific derivative is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. This document presents a detailed analysis of its Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are also provided, along with a workflow for the spectral analysis of novel compounds.
Chemical Structure
The chemical structure of this compound is presented below. The numbering of the atoms in the ring system is also indicated.
Caption: Chemical structure of this compound.
Spectral Data Summary
The following tables summarize the key spectral data obtained for this compound.
Disclaimer: The spectral data presented below is a representative example compiled from the analysis of structurally similar thieno[2,3-d]pyrimidine derivatives and theoretical predictions. Actual experimental values may vary.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3100 | Medium | N-H stretching |
| ~2920, ~2850 | Medium | C-H stretching (methyl groups) |
| ~2550 | Weak | S-H stretching (mercapto group)[3] |
| ~1680 | Strong | C=O stretching (amide) |
| ~1610 | Medium | C=N stretching |
| ~1550 | Medium | C=C stretching (thiophene ring) |
| ~1450 | Medium | C-H bending (methyl groups) |
| ~1220 | Medium | C-N stretching[4] |
| ~700 | Medium | C-S stretching |
Table 2: UV-Vis Spectral Data
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |
| ~350 | ~15,000 | Ethanol | n → π |
| ~280 | ~25,000 | Ethanol | π → π |
Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | SH (mercapto group) |
| ~3.5 | Singlet | 3H | N-CH₃ |
| ~2.4 | Singlet | 3H | C₅-CH₃ |
| ~2.3 | Singlet | 3H | C₆-CH₃ |
| ~8.0 | Singlet | 1H | N-H |
Table 4: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=S (tautomeric form) |
| ~160 | C=O |
| ~155 | C₂ |
| ~140 | C₇ₐ |
| ~130 | C₅ |
| ~125 | C₄ₐ |
| ~120 | C₆ |
| ~30 | N-CH₃ |
| ~15 | C₅-CH₃ |
| ~14 | C₆-CH₃ |
Table 5: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 238 | 100 | [M]⁺ (Molecular Ion) |
| 223 | 80 | [M - CH₃]⁺ |
| 210 | 60 | [M - CO]⁺ |
| 205 | 40 | [M - SH]⁺ |
| 195 | 30 | [M - CH₃ - CO]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: A Bruker VERTEX 80/Raman II FTIR spectrometer or equivalent.[5]
-
Sample Preparation: The solid sample was mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. The background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrument: A Shimadzu UV-2600 UV-Vis spectrophotometer or equivalent.
-
Sample Preparation: A stock solution of the compound was prepared in absolute ethanol at a concentration of 1 mg/mL. Serial dilutions were made to obtain concentrations in the range of 1-10 µg/mL.
-
Data Acquisition: The absorption spectra were recorded from 200 to 800 nm using a 1 cm path length quartz cuvette. Absolute ethanol was used as the blank.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A Bruker AVANCE III HD 400 MHz spectrometer or equivalent, equipped with a 5 mm probe.[5]
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
-
Data Acquisition for ¹H NMR: The ¹H NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
-
Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.
Mass Spectrometry (MS)
-
Instrument: A Shimadzu LCMS-2020 mass spectrometer with an electrospray ionization (ESI) source or a direct insertion probe for electron ionization (EI).[5][6]
-
Sample Preparation: For ESI, the sample was dissolved in methanol at a concentration of 1 µg/mL. For EI, a small amount of the solid sample was placed on the direct insertion probe.
-
Data Acquisition (EI): The mass spectrum was obtained at an ionization energy of 70 eV. The source temperature was maintained at 200°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.
Workflow and Signaling Pathways
The general workflow for the spectral analysis of a novel compound is depicted below.
Caption: A generalized workflow for the spectral analysis and structure elucidation of a novel chemical compound.
Conclusion
The spectral data presented in this guide provide a foundational understanding of the structural features of this compound. The characteristic FT-IR absorption bands, UV-Vis maxima, NMR chemical shifts, and mass spectrometric fragmentation patterns are consistent with the proposed structure. This information is invaluable for the quality control of synthesized batches and serves as a reference for the characterization of related novel compounds. The detailed experimental protocols offer a standardized approach for researchers in the field of medicinal chemistry and drug discovery to obtain reliable and reproducible spectral data. Further investigation into the biological activities of this compound is warranted, and the data herein will support those future studies.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
An In-depth Technical Guide to 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data specifically for 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is limited. This guide provides a comprehensive overview based on its chemical identity and detailed information from closely related analogs within the thieno[2,3-d]pyrimidine class. The experimental protocols and quantitative data presented herein are derived from studies on these analogs and should be considered as a reference for research and development involving the title compound.
Core Compound Identification
Chemical Name: this compound
CAS Number: 59898-59-8[1]
Molecular Formula: C₉H₁₀N₂OS₂[1]
Structure:

(Image generated based on IUPAC name)
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Weight | 226.32 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 226.02345 g/mol |
| Monoisotopic Mass | 226.02345 g/mol |
| Topological Polar Surface Area | 93.9 Ų |
| Heavy Atom Count | 14 |
Introduction to the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is considered a bioisostere of purine. This structural similarity to the fundamental components of DNA and RNA makes it a privileged scaffold in medicinal chemistry. Derivatives of thieno[2,3-d]pyrimidine have garnered significant interest due to their broad spectrum of pharmacological activities.
Extensive research has demonstrated that compounds bearing this scaffold exhibit a variety of biological effects, including:
-
Anticancer Activity: Inhibition of various protein kinases, topoisomerases, and induction of apoptosis in cancer cell lines.
-
Anti-inflammatory and Analgesic Effects.
-
Antimicrobial Activity: Efficacy against a range of bacterial and fungal pathogens.
-
Central Nervous System (CNS) Activity: Including anticonvulsant and CNS depressant effects.
Synthesis and Experimental Protocols
While a specific synthetic protocol for this compound is not documented in the reviewed literature, a plausible and established route can be inferred from the synthesis of structurally similar analogs, such as 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones.
Plausible Synthetic Workflow
The synthesis would likely begin with a substituted 2-aminothiophene, which undergoes cyclization to form the thieno[2,3-d]pyrimidine core.
Caption: Plausible synthetic route for a 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one analog.
Detailed Experimental Protocol (Analog Synthesis)
The following protocol is for the synthesis of the key intermediate 3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one , which can be adapted for the synthesis of the title compound by using the appropriate starting 2-aminothiophene.[2]
Step 1: Synthesis of Methyl 2-methylsulfanylthiocarbonylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
-
To a vigorously stirred solution of 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene (0.01 mol) in dimethyl sulphoxide (DMSO), add carbon disulphide (0.01 mol) and a solution of sodium hydroxide simultaneously.
-
The resulting sodium salt of dithiocarbamic acid is then methylated by adding dimethyl sulphate (0.01 mol).
-
Stir the reaction mixture until completion (monitored by TLC).
-
Pour the reaction mixture into crushed ice and filter the resulting solid.
-
Wash the solid with water and recrystallize from a suitable solvent to yield the intermediate product.
Step 2: Synthesis of 3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one
-
Reflux a mixture of the S-methylated intermediate (from Step 1) (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Filter the precipitated solid, wash with ethanol, and dry.
-
Recrystallize from an appropriate solvent to obtain the purified product.
Characterization of the Analog (3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one): [2]
-
IR (cm⁻¹): 3300, 3200 (NH₂), 2550 (SH), 1680 (C=O).
-
¹H NMR (δ ppm): 1.52-1.91 (m, cyclohexyl protons), 3.24 (s, SH), 5.42 (s, NH₂).
Structural Information from a Close Analog
Detailed crystallographic data is available for 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one , a compound that differs from the title compound only by the absence of the 2-mercapto group and the presence of a hydrogen atom at that position.[4] This data provides valuable insight into the geometry of the core ring system.
Crystallographic Data for 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one[4]
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.027 (3) |
| b (Å) | 10.706 (5) |
| c (Å) | 10.907 (3) |
| β (°) | 97.333 (3) |
| Volume (ų) | 929.7 (6) |
| Z | 4 |
The thienopyrimidine ring system in this analog is nearly planar, which is a common feature for this class of compounds. The crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions.
Biological Activity and Quantitative Data (from Analogs)
No specific biological data has been published for this compound. However, studies on closely related structures provide a strong indication of its potential pharmacological profile.
Anti-inflammatory and Analgesic Activity
A study on a series of 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-ones demonstrated significant analgesic and anti-inflammatory activities.[2]
Table of Analgesic Activity (Eddy's Hot Plate Method) [2]
| Compound | Dose (mg/kg) | Reaction Time (sec) ± SEM | % Analgesic Activity |
| Control | - | 2.5 ± 0.12 | - |
| AS1 | 50 | 7.9 ± 0.18 | 68.35 |
| AS2 | 50 | 7.5 ± 0.15 | 66.67 |
| AS3 | 50 | 7.2 ± 0.11 | 65.27 |
| Diclofenac Sodium | 25 | 8.2 ± 0.21 | 70.00 |
Table of Anti-inflammatory Activity (Carrageenan-induced Paw Edema) [2]
| Compound | Dose (mg/kg) | % Inhibition of Edema after 3h |
| AS1 | 50 | 45.32 |
| AS2 | 50 | 48.21 |
| AS3 | 50 | 52.14 |
| Diclofenac Sodium | 25 | 50.00 |
(Note: AS1, AS2, and AS3 are specific derivatives from the cited study and do not represent the title compound.)
Anticancer Potential
The thieno[2,3-d]pyrimidine scaffold is a well-known pharmacophore in the development of anticancer agents, particularly kinase inhibitors. While no data exists for the title compound, other derivatives have shown potent activity. For example, various substituted thieno[2,3-d]pyrimidines have been reported to inhibit cancer cell lines such as MCF-7 (breast), HUH-7 (liver), and others, with IC₅₀ values in the low micromolar range.
Logical Relationships and Pathways
The general mechanism of action for many biologically active thieno[2,3-d]pyrimidines involves their interaction with key enzymes in cellular signaling pathways. As bioisosteres of purines, they can act as competitive inhibitors, particularly in ATP-binding sites of kinases.
Caption: General mechanism of kinase inhibition by thieno[2,3-d]pyrimidine derivatives.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this molecule is scarce, the available information on its analogs strongly suggests that it warrants further investigation.
Future research should focus on:
-
Developing and optimizing a synthetic route for this specific compound.
-
Performing comprehensive structural characterization using modern spectroscopic techniques (NMR, MS, IR) and X-ray crystallography.
-
Screening for biological activity, particularly in the areas of oncology, inflammation, and infectious diseases, to determine its specific pharmacological profile and potency.
-
Investigating its mechanism of action to identify specific molecular targets.
This guide serves as a foundational resource for researchers embarking on the study of this promising compound, providing a solid basis for hypothesis-driven research and drug discovery efforts.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential therapeutic targets of the novel compound 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one and its closely related analogs. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide synthesizes the current understanding of the mechanisms of action and potential therapeutic applications of this class of compounds, with a focus on actionable data for research and development.
Overview of Therapeutic Potential
Thieno[2,3-d]pyrimidine derivatives have emerged as promising candidates for the development of new therapeutics, exhibiting a diverse pharmacological profile that includes anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, by virtue of its structural features, is hypothesized to interact with a variety of biological targets implicated in major disease pathways. The following sections detail these potential targets, supported by quantitative data from studies on analogous compounds, and provide detailed experimental protocols for further investigation.
Potential Therapeutic Targets and Mechanisms of Action
The biological activity of thieno[2,3-d]pyrimidine derivatives can be attributed to their ability to interact with and modulate the function of several key enzymes and signaling pathways.
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidines is the most extensively studied area. Several key targets and mechanisms have been identified:
-
Kinase Inhibition: A primary mechanism of anticancer action for many thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a common theme among thieno[2,3-d]pyrimidine derivatives. By blocking this receptor, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.
-
PI3K/PDK1 (Phosphoinositide 3-kinase/Phosphoinositide-dependent kinase 1): The PI3K/Akt signaling pathway is frequently hyperactivated in cancer. Thieno[2,3-d]pyrimidine analogs have been shown to inhibit key components of this pathway, such as PI3K and its downstream effector PDK1, leading to the suppression of cancer cell growth and survival.
-
B-Raf: Certain derivatives have shown inhibitory activity against B-Raf, a serine/threonine-protein kinase that is often mutated in various cancers, particularly melanoma.
-
ROCK (Rho-associated coiled-coil containing protein kinase): ROCK kinases are involved in cell adhesion, motility, and proliferation. Inhibition of ROCK by thieno[2,3-d]pyrimidine compounds can lead to anti-metastatic effects.
-
-
Induction of Apoptosis, Oxidative Stress, and Mitotic Catastrophe: Beyond kinase inhibition, some thieno[2,3-d]pyrimidine derivatives have been shown to induce cancer cell death through multiple mechanisms. These include the induction of programmed cell death (apoptosis), the generation of reactive oxygen species (ROS) leading to oxidative stress, and the induction of mitotic catastrophe, a form of cell death that occurs during mitosis.
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
-
COX-2 (Cyclooxygenase-2) and 15-LOX (15-Lipoxygenase) Inhibition: The anti-inflammatory effects of these compounds are, in part, attributed to their ability to inhibit pro-inflammatory enzymes such as COX-2 and 15-LOX. COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.
Other Potential Targets
-
D-dopachrome tautomerase (MIF2): Inhibition of this enzyme, which is involved in inflammatory and immune responses, has been observed for some thieno[2,3-d]pyrimidine derivatives.
Quantitative Data on Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against their respective targets. This data provides a quantitative basis for understanding the potential efficacy of this class of compounds.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (Kinase Inhibition)
| Compound Class | Target | IC50 (µM) | Reference |
| 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones | B-Raf (V599E) | Docking study suggests binding | |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | 0.084 - 1.2 | [1] |
| Thieno[3,2-d]pyrimidin-4(3H)-one derivatives | PDK1 | Low micromolar | [2] |
| 6-amino-5-cyano-2-thiopyrimidine derivatives | PI3Kα | 0.88 | [3] |
| 6-amino-5-cyano-2-thiopyrimidine derivatives | PI3Kβ | 0.95 | [3] |
| 6-amino-5-cyano-2-thiopyrimidine derivatives | PI3Kδ | 0.75 | [3] |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | ROCK I | 0.004 | [4] |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | ROCK II | 0.001 | [4] |
Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (Cytotoxicity)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones | HT-29 (Colon) | 0.001 | |
| 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones | MDA-MB-231 (Breast) | 2.31 x 10⁻⁴ | |
| 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones | HeLa (Cervical) | 0.83 | |
| 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones | HepG2 (Liver) | 0.99 | |
| Thieno[2,3-d]pyrimidine derivatives (6j) | HCT116 (Colon) | 0.6 - 1.2 | [5] |
| Thieno[2,3-d]pyrimidine derivatives (6j) | OV2008 (Ovarian) | 0.6 - 1.2 | [5] |
| Thieno[2,3-d]pyrimidine derivatives (6j) | LN-229 (Glioblastoma) | 0.6 - 1.2 | [5] |
Table 3: Anti-inflammatory and Other Activities of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidines | COX-2 | 0.065 | [7] |
| Tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidines | 15-LOX | 1.86 | [7] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | MIF2 | 7.2 | [6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound.
In Vitro Kinase Inhibition Assays
4.1.1. VEGFR-2 Kinase Assay
-
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of ATP consumed in the reaction is quantified using a luminescence-based assay.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the test compound dilutions, a positive control (enzyme without inhibitor), and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
4.1.2. PI3K Kinase Assay
-
Principle: This assay measures the production of PIP3 from PIP2 by PI3K. The amount of PIP3 produced is quantified, often using a competitive ELISA or a luminescence-based assay that measures ADP production.
-
Materials:
-
Recombinant PI3K enzyme
-
Kinase reaction buffer
-
PIP2 substrate
-
ATP
-
Test compound
-
Detection reagents (e.g., biotinylated PIP3, streptavidin-HRP, and colorimetric substrate for ELISA; or ADP-Glo™ reagents for luminescence)
-
-
Procedure (Luminescence-based):
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, positive control (enzyme without inhibitor), and negative control (no enzyme).
-
Add the PI3K enzyme and PIP2 substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence.
-
Calculate the percent inhibition and IC50 value.
-
Cellular Assays for Anticancer Activity
4.2.1. MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
4.2.2. Annexin V/PI Apoptosis Assay
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment with the test compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
In Vivo Anti-inflammatory Assay
4.3.1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a standard model of acute inflammation. Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.
-
Materials:
-
Male Wistar rats (or other suitable strain)
-
1% carrageenan solution in saline
-
Test compound
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Pethysmometer or calipers
-
-
Procedure:
-
Administer the test compound, reference drug, or vehicle to different groups of rats (e.g., by oral gavage or intraperitoneal injection).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. inotiv.com [inotiv.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Genesis of a Privileged Scaffold: A Technical History of Thieno[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Its journey from a novel chemical entity to a "privileged structure" in drug discovery is a testament to decades of synthetic innovation and biological exploration. This in-depth technical guide traces the discovery and historical development of thieno[2,3-d]pyrimidine compounds, detailing the evolution of their synthesis and the burgeoning understanding of their biological significance.
The Dawn of a Scaffold: Early Synthetic Endeavors
The story of thieno[2,3-d]pyrimidines is intrinsically linked to the development of efficient methods for the synthesis of its precursor, the 2-aminothiophene ring. A pivotal moment in this history was the advent of the Gewald reaction in the 1960s. First reported by Karl Gewald in 1961 and further detailed in 1966, this multicomponent reaction provided a versatile and straightforward route to highly substituted 2-aminothiophenes.[1][2] The reaction, typically involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base, proved to be a game-changer, making the requisite thiophene precursors readily accessible.[1][2]
While the Gewald reaction provided the building blocks, the first documented synthesis of the thieno[2,3-d]pyrimidine ring system itself is a less straightforward historical pinpoint. Early research on fused pyrimidine systems was extensive in the mid-20th century, driven by the biological importance of purines and other naturally occurring pyrimidine derivatives.[3] The initial syntheses of thieno[2,3-d]pyrimidines likely emerged from this broader exploration of heterocyclic chemistry.
Two primary synthetic strategies for the construction of the thieno[2,3-d]pyrimidine core have historically been employed:
-
Route A: Building the Pyrimidine Ring onto a Thiophene Precursor: This is the most common and historically significant approach, largely due to the accessibility of 2-aminothiophenes via the Gewald reaction.[4] The 2-aminothiophene, possessing both an amino and an adjacent ester or nitrile group, is an ideal starting material for cyclization with various one-carbon reagents to form the pyrimidine ring.
-
Route B: Constructing the Thiophene Ring onto a Pyrimidine Precursor: While less common, this approach involves starting with a pre-formed pyrimidine ring and building the fused thiophene ring onto it.[4] This method often utilizes pyrimidine derivatives with appropriate functional groups that can undergo cyclization to form the thiophene ring.
A significant reaction in the synthesis and rearrangement of nitrogen-containing heterocycles, the Dimroth rearrangement , discovered by Otto Dimroth in 1909, also found application in the chemistry of thieno[2,3-d]pyrimidines.[5][6] This rearrangement, which involves the isomerization of heterocyclic systems, can be utilized in the synthesis of certain thieno[2,3-d]pyrimidine derivatives, particularly in the later stages of synthetic sequences to modify the substitution pattern of the heterocyclic core.[6][7]
Evolution of Synthetic Methodologies
The early syntheses of thieno[2,3-d]pyrimidines often relied on classical condensation reactions that required harsh conditions and long reaction times. However, the versatility of the scaffold and its emerging biological importance spurred the development of more efficient and diverse synthetic protocols.
The Gewald Reaction: A Foundational Protocol
The Gewald reaction remains a cornerstone for the synthesis of the 2-aminothiophene precursors required for the most common route to thieno[2,3-d]pyrimidines.
Classical Experimental Protocol for the Gewald Reaction:
A mixture of a ketone (1 equivalent), a compound with an active methylene group (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in a suitable solvent such as ethanol or dimethylformamide. A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added. The reaction mixture is then heated, often to reflux, for several hours. After cooling, the product, a 2-aminothiophene derivative, often precipitates and can be isolated by filtration.
Cyclization to the Thieno[2,3-d]pyrimidine Core
Once the 2-aminothiophene precursor is obtained, the subsequent cyclization to form the pyrimidine ring can be achieved through various methods.
Classical Experimental Protocol for Cyclization:
The 2-aminothiophene-3-carboxamide or 3-carbonitrile is reacted with a suitable one-carbon synthon. For example, heating the 2-aminothiophene with formamide or formic acid leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4-one. Alternatively, reaction with urea can yield the thieno[2,3-d]pyrimidine-2,4-dione.
Early Biological Investigations: Unveiling a Pharmacophore
The initial interest in fused pyrimidine systems, including thieno[2,3-d]pyrimidines, was largely driven by their structural analogy to purines, the fundamental components of nucleic acids.[3] This led to early investigations into their potential as antimetabolites and their effects on biological systems. While detailed records of the very first biological screenings are sparse in modern literature, the broad spectrum of activities associated with fused pyrimidines in the mid-20th century undoubtedly paved the way for the exploration of thieno[2,3-d]pyrimidines as potential therapeutic agents.[8]
Early studies likely focused on antimicrobial and anticancer activities, given the established roles of other pyrimidine analogs in these areas. The structural similarity to purines suggested that these compounds could interfere with nucleic acid synthesis and metabolism, making them candidates for anticancer and antiviral research.
The Modern Era: A Scaffold of Prominence
The initial synthetic and biological explorations laid the groundwork for the explosion of research into thieno[2,3-d]pyrimidine derivatives in the late 20th and early 21st centuries. The development of high-throughput screening and a deeper understanding of molecular targets in disease, particularly protein kinases, propelled this scaffold to the forefront of drug discovery.
Today, thieno[2,3-d]pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including:
-
Anticancer: Many derivatives have been developed as potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K).[9][10]
-
Antimicrobial: The scaffold has shown promise in the development of new antibacterial and antifungal agents.[11]
-
Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory properties.
-
Central Nervous System (CNS) Activity: Some compounds have been investigated for their potential in treating CNS disorders.
The following table summarizes some early and recent examples of bioactive thieno[2,3-d]pyrimidine compounds, highlighting the evolution of their therapeutic applications.
| Compound Class | Biological Activity | Key Findings |
| Early Simple Derivatives | General Antimicrobial/Anticancer Screening | Foundational studies establishing the potential of the scaffold. |
| Kinase Inhibitors | Potent and selective inhibition of various kinases. | Led to the development of numerous clinical candidates for cancer therapy. |
| PI3K Inhibitors | Inhibition of the PI3K signaling pathway. | Promising for the treatment of various cancers.[12] |
| Antibacterial Agents | Activity against clinically relevant bacteria. | Potential for developing new antibiotics to combat drug resistance.[11] |
Future Directions
The rich history of thieno[2,3-d]pyrimidine chemistry continues to evolve. Modern synthetic methods, including microwave-assisted synthesis and multicomponent reactions, are enabling the rapid generation of diverse libraries of these compounds for biological screening.[7] The continued exploration of their potential to modulate a wide array of biological targets ensures that the thieno[2,3-d]pyrimidine scaffold will remain a cornerstone of medicinal chemistry and drug discovery for the foreseeable future. The journey from its early, unheralded synthesis to its current status as a privileged scaffold is a compelling narrative of chemical ingenuity and biological discovery.
References
- 1. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and expected physicochemical properties of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, a member of the thieno[2,3-d]pyrimidine class of compounds. Due to the limited direct experimental data on the solubility and stability of this specific molecule, this guide combines the known information with data from structurally similar compounds and outlines standard experimental protocols for its characterization. Thieno[2,3-d]pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
Core Compound Properties
Inferred Solubility Profile:
Thieno[2,3-d]pyrimidine derivatives are often characterized by low aqueous solubility due to their fused heterocyclic ring structure, which is largely nonpolar.[2] The presence of three methyl groups on the thieno[2,3-d]pyrimidine core of the target compound is expected to further increase its lipophilicity, likely resulting in poor solubility in aqueous media. However, the mercapto group and the pyrimidinone moiety may contribute some polar character.
Expected Stability Profile:
The stability of this compound will be influenced by environmental factors such as pH, temperature, light, and oxidizing agents. The thieno[2,3-d]pyrimidine core is generally stable, but the mercapto group is susceptible to oxidation, which can lead to the formation of disulfide derivatives or other oxidation products. Forced degradation studies are essential to identify potential degradation pathways and products.[3][4]
Data on Structurally Related Compounds
To provide a more concrete understanding of the potential solubility of the target compound, the following table summarizes the aqueous solubility of a related thieno[2,3-b]pyridine derivative.
| Compound | Molecular Weight ( g/mol ) | Predicted logP | Experimental Aqueous Solubility (µg/mL) | Reference |
| 3-amino-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | 385.46 | 3.4 | 1.2 | [2] |
This data for a structurally related compound with a similar fused heterocyclic system highlights the characteristic low aqueous solubility of this class of molecules.
Experimental Protocols
The following are detailed experimental protocols for determining the solubility and stability of this compound.
3.1. Solubility Determination
3.1.1. Kinetic Solubility Assay
This method is suitable for high-throughput screening and provides a measure of the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer.[5]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Microtiter plates (96-well)
-
Plate reader with UV-Vis capabilities
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the UV absorbance at the compound's λmax using a plate reader.
-
Prepare a calibration curve using the DMSO stock solution diluted in a 1:1 mixture of acetonitrile and PBS.
-
Calculate the kinetic solubility by comparing the absorbance of the sample to the calibration curve.[5]
-
3.1.2. Thermodynamic Solubility Assay
This method determines the true equilibrium solubility of a compound.[5]
-
Materials:
-
This compound (solid)
-
PBS, pH 7.4
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vials and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The resulting concentration is the thermodynamic solubility.[5]
-
3.2. Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and pathways of a drug substance.[6] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[7]
-
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.[7]
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at a specified temperature for a defined period. Neutralize the solution before analysis.[7]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.[7]
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70 °C) for a specified duration.[7]
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
Visualization of a Relevant Signaling Pathway
Several thieno[2,3-d]pyrimidine derivatives have been investigated as anticancer agents that target various protein kinases.[8][9] One of the key signaling pathways implicated is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[8][10]
Below is a diagram illustrating the VEGFR-2 signaling cascade, a potential target for this compound and its analogs.
Caption: VEGFR-2 Signaling Pathway.
This guide serves as a foundational resource for researchers working with this compound. While direct data is sparse, the provided protocols and comparative information will enable a thorough and systematic evaluation of its solubility and stability, which are critical parameters for its advancement as a potential therapeutic agent.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Theoretical Exploration of 2-Mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and experimental overview of the 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold, a promising heterocyclic core in medicinal chemistry. While direct theoretical studies on this specific molecule are not extensively available in current literature, this document consolidates data from closely related analogues to offer valuable insights for researchers. The guide covers synthetic methodologies, spectral characterization, and computational analyses, with a focus on molecular docking and potential biological targets. The thieno[2,3-d]pyrimidine core is a known bioisostere of quinazoline and a key pharmacophore in the development of targeted therapies, particularly as kinase inhibitors.[1][2][3] This guide aims to serve as a foundational resource for further investigation and drug design efforts centered on this compound.
Introduction
The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Its structural similarity to purine bases makes it a valuable template for designing molecules that can interact with biological targets such as protein kinases. The specific compound, this compound, incorporates key functional groups—a mercapto group at the 2-position and methyl groups at the 3, 5, and 6 positions—that can influence its physicochemical properties and biological activity. This guide will delve into the known theoretical and experimental aspects of this molecular framework.
Synthetic Protocols
The synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives generally follows a well-established multi-step reaction sequence, starting from a substituted 2-aminothiophene-3-carboxylate. Although a specific protocol for the 3,5,6-trimethylated target was not found, the following generalized methodology for analogous structures is widely reported.
General Synthetic Pathway
The synthesis typically begins with the Gewald reaction to produce a polysubstituted 2-aminothiophene. This intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one core.
Experimental Workflow: Synthesis of 2-Mercapto-thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Caption: Generalized workflow for the synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of 3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4][5]thieno[2,3-d]pyrimidin-4-one.[6]
-
Preparation of the 2-Aminothiophene Intermediate: A mixture of a cyclic ketone, malononitrile, and elemental sulfur in a suitable solvent (e.g., ethanol) is treated with a base (e.g., morpholine or triethylamine) and refluxed. The resulting product, a 2-amino-3-cyanothiophene derivative, is then isolated.
-
Formation of the Dithiocarbamate Salt: The 2-aminothiophene intermediate is dissolved in dimethyl sulfoxide. Carbon disulfide and an aqueous solution of sodium hydroxide are added simultaneously while stirring vigorously at room temperature.[6]
-
Methylation: Dimethyl sulfate is added to the reaction mixture to methylate the dithiocarbamic acid salt, yielding a methyl 2-methylsulfanylthiocarbonylamino intermediate.[6]
-
Cyclization to form the Thienopyrimidine Core: The methylated intermediate is refluxed with hydrazine hydrate in ethanol to yield the desired 3-amino-2-mercapto-thieno[2,3-d]pyrimidin-4-one derivative.[6]
Structural and Spectral Data
While specific spectral data for this compound is not available, data from closely related structures provides expected ranges for key spectral peaks. Furthermore, crystallographic data for the highly similar 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one offers valuable insight into the bond lengths and angles of the core structure.[7]
Representative Spectral Data for Analogous Compounds
| Spectral Data | Characteristic Peaks and Shifts | Reference |
| Infrared (IR) | ~3300-3200 cm⁻¹ (N-H stretching), ~2550 cm⁻¹ (S-H stretching), ~1680 cm⁻¹ (C=O stretching) | [6] |
| ¹H NMR | Multiplets for alkyl protons, singlets for SH and NH₂ protons (e.g., δ 3.24 for SH, δ 5.42 for NH₂) | [6] |
| ¹³C NMR | Signals corresponding to carbonyl, aromatic, and aliphatic carbons. | |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Crystallographic Data for 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one
The following table presents selected bond lengths and angles from the crystal structure of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, which provides a structural template for the target molecule.[7]
| Bond | Length (Å) | Angle | Degrees (°) |
| S1-C8 | 1.725(2) | C8-S1-C7 | 92.10(10) |
| S1-C7 | 1.741(2) | N1-C2-N3 | 125.7(2) |
| N1-C2 | 1.341(3) | C4-N3-C2 | 114.9(2) |
| N1-C8 | 1.370(3) | O1-C4-N3 | 120.3(2) |
| N3-C2 | 1.380(3) | C5-C4-N3 | 118.8(2) |
| N3-C4 | 1.391(3) | C6-C5-C4 | 128.8(2) |
| C4-O1 | 1.228(3) | C7-C6-C5 | 111.9(2) |
| C4-C5 | 1.442(3) | C6-C7-S1 | 111.6(2) |
| C5-C6 | 1.365(3) | N1-C8-S1 | 111.9(2) |
| C6-C7 | 1.503(3) | C5-C8-N1 | 129.8(2) |
| C7-C8 | 1.373(3) | C5-C8-S1 | 118.3(2) |
Theoretical Studies and Biological Targets
Theoretical studies on thieno[2,3-d]pyrimidine derivatives predominantly involve molecular docking to elucidate their binding modes with various biological targets, particularly protein kinases.
Identified Biological Targets
Several studies have identified thieno[2,3-d]pyrimidine derivatives as inhibitors of key protein kinases involved in cancer progression, such as:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8]
-
Cyclin-Dependent Kinase 4 (CDK4): A critical regulator of the cell cycle, specifically the G1 to S phase transition.[9] Its dysregulation is common in many cancers.[9]
-
Phosphoinositide 3-kinase (PI3K): A lipid kinase involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[10]
Signaling Pathways
The inhibition of these kinases by thieno[2,3-d]pyrimidine derivatives can disrupt critical signaling pathways involved in cancer cell proliferation and survival.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
CDK4 Signaling Pathway
Caption: Disruption of the cell cycle via inhibition of the CDK4 pathway.
Molecular Docking Insights
Molecular docking studies of thieno[2,3-d]pyrimidine derivatives into the ATP-binding pocket of kinases like VEGFR-2 typically reveal key interactions:
-
Hinge-Binding: The pyrimidine nitrogen atoms often form hydrogen bonds with the backbone amide groups of the hinge region of the kinase.
-
Hydrophobic Interactions: The fused thiophene ring and its substituents can engage in hydrophobic interactions with nonpolar residues in the active site.
-
Additional Interactions: The mercapto group at the 2-position and other substituents can form additional hydrogen bonds or van der Waals interactions, contributing to the binding affinity and selectivity.
Conclusion
While a dedicated theoretical treatise on this compound is yet to be published, a comprehensive analysis of its structural analogues provides a robust framework for future research. The synthetic accessibility of the thieno[2,3-d]pyrimidine core, coupled with its proven ability to interact with key biological targets like protein kinases, underscores its potential in drug discovery. The data and methodologies presented in this guide offer a solid starting point for researchers aiming to design and synthesize novel derivatives with enhanced potency and selectivity. Further computational studies, such as Density Functional Theory (DFT) calculations and Quantitative Structure-Activity Relationship (QSAR) modeling, on this specific molecule are warranted to build upon the foundational knowledge outlined herein.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Novel 2-Mercapto-thienopyrimidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of novel 2-mercapto-thienopyrimidin-4-one derivatives. This class of compounds has garnered significant interest due to its promising anticancer and antimicrobial properties. The following sections detail the synthetic methodologies, quantitative biological data, and insights into their mode of action, aiming to facilitate further research and development in this area.
Introduction
Thienopyrimidine scaffolds are structurally analogous to purine bases, making them privileged structures in medicinal chemistry.[1] In particular, 2-mercapto-thienopyrimidin-4-one derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] Their mechanism of action in cancer is multifaceted, involving the induction of apoptosis, oxidative stress, and mitotic catastrophe.[3] Some derivatives have also been shown to induce non-apoptotic cell death pathways, offering potential strategies to overcome drug resistance.[1] This document provides detailed protocols for the synthesis of these compounds and summarizes their biological evaluation to guide further exploration of their therapeutic potential.
Synthesis of 2-Mercapto-thienopyrimidin-4-one Derivatives
The synthesis of 2-mercapto-thienopyrimidin-4-one derivatives typically starts from readily available 2-amino-3-ethoxycarbonyl-thiophenes. A common and efficient route involves the cyclocondensation of these thiophene derivatives with various reagents.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, often beginning with the synthesis of a substituted thiophene, followed by cyclization to form the thienopyrimidinone core, and subsequent derivatization.
Experimental Protocols
Protocol 1: Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones
This protocol describes a common method for the synthesis of the 2-thioxo-thienopyrimidin-4-one scaffold.
Materials:
-
2-Amino-3-ethoxycarbonyl-thiophene derivative
-
Potassium hydroxide (KOH)
-
Ethanol
-
Aryl or alkyl isothiocyanate
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the Potassium Salt: A mixture of the 2-amino-3-ethoxycarbonyl-thiophene derivative (13.5 mmol) and potassium hydroxide (0.76 g, 13.5 mmol) in absolute ethanol (55 mL) is heated under reflux with stirring for 1 hour. The resulting suspension is filtered while hot, and the solid is washed with hot absolute ethanol to yield the potassium salt.[4]
-
Acidification to 2-Thioxo Derivative: The potassium salt is suspended in water (50 mL) and acidified with concentrated hydrochloric acid. The mixture is stirred at room temperature for 30 minutes. The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to give the 2-thioxo derivative.[4]
-
Alternative One-Pot Synthesis: A mixture of the 2-amino-3-ethoxycarbonyl-thiophene derivative (2 mmol) and the appropriate aryl isothiocyanate (2 mmol) in ethanol is heated at reflux for 1-4 hours. The solid product that forms upon cooling is filtered, washed, and recrystallized.[5]
Protocol 2: Synthesis of 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones
This protocol allows for the introduction of various substituents at the N-3 position of the pyrimidinone ring.
Materials:
-
2-Amino-3-ethoxycarbonyl-thiophene derivative
-
Appropriate primary amine
-
Triethyl orthoformate
-
Ethanol
Procedure:
-
A mixture of the 2-amino-3-ethoxycarbonyl-thiophene derivative and triethyl orthoformate is heated under reflux to form an intermediate imino compound.[6]
-
The appropriate primary amine is then added to the reaction mixture, and reflux is continued to facilitate cyclization.[6]
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the 3-substituted thienopyrimidinone derivative with reported yields of 79-85%.[6]
Biological Activities
Derivatives of 2-mercapto-thienopyrimidin-4-one have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
The anticancer activity of these compounds has been evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6j | HCT116 (Colon) | 0.6 - 1.2 | [3] |
| HCT15 (Colon) | 0.6 - 1.2 | [3] | |
| LN-229 (Brain) | 0.6 - 1.2 | [3] | |
| GBM-10 (Brain) | 0.6 - 1.2 | [3] | |
| A2780 (Ovarian) | 0.6 - 1.2 | [3] | |
| OV2008 (Ovarian) | 0.6 - 1.2 | [3] | |
| Compound 10b | MCF-7 (Breast) | 19.4 ± 0.22 | [7] |
| Compound 10e | MCF-7 (Breast) | 14.5 ± 0.30 | [7] |
| HCT-116 (Colon) | 57.01 ± 0.61 | [7] | |
| PC-3 (Prostate) | 25.23 ± 0.40 | [7] | |
| Compound 3 | MCF-7 (Breast) | 0.045 | [8] |
| Compound 4 | MCF-7 (Breast) | 0.11 | [8] |
| Compound 2 | MDA-MB-231 (Breast) | 0.16 | [8] |
| Compound 4 | MDA-MB-231 (Breast) | 0.24 | [8] |
| Compound 5g | MCF-7 (Breast) | 18.87 ± 0.2 µg/mL | [9] |
| Compound 5d | HeLa (Cervical) | 40.74 ± 1.7 µg/mL | [9] |
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [10] |
| HepG-2 (Liver) | 3.3 ± 0.90 | [10] | |
| Compound 5 | MCF-7 (Breast) | 7.301 ± 4.5 | [10] |
| HepG-2 (Liver) | 5.3 ± 1.6 | [10] |
Antimicrobial Activity
Several 2-mercapto-thienopyrimidin-4-one derivatives have been screened for their activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values are presented below.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 20 | Candida albicans | >50 <100 | [11] |
| Escherichia coli | >50 <100 | [11] | |
| Staphylococcus aureus | >50 <100 | [11] | |
| Compounds 1 & 2 | Gram-positive bacteria (MRSA, VRSA, VISA, VRE, S. pneumoniae) | 2 - 16 (mg/L) | [12] |
| Compound 9b | Aspergillus fumigatus | - | [9] |
| Candida albicans | - | [9] | |
| Staphylococcus aureus | - | [9] | |
| Bacillus subtilis | - | [9] | |
| Salmonella sp. | - | [9] | |
| Escherichia coli | - | [9] |
Note: For compound 9b, the reference indicates a strong effect based on inhibition zones, but specific MIC values were not provided in the abstract.[9]
Mechanism of Action: Signaling Pathways
The anticancer effects of thienopyrimidine derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. This process can be initiated through various signaling cascades. Additionally, some derivatives have been found to induce non-apoptotic cell death, highlighting their diverse mechanisms of action.
Apoptosis Induction Pathway
A simplified representation of a potential apoptosis induction pathway by thienopyrimidine derivatives is shown below. These compounds can induce cellular stress, leading to the activation of pro-apoptotic proteins and caspases, ultimately resulting in cell death.
Some thienopyrimidine derivatives have been shown to induce the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[3] Furthermore, these compounds can trigger mitotic catastrophe, an alternative cell death mechanism, particularly in cells with defective apoptotic pathways.[3]
Non-Apoptotic Cell Death
Interestingly, certain novel thienopyrimidine-hydrazinyl compounds have been found to induce a non-apoptotic form of cell death in triple-negative breast cancer cells. This process is mediated by Dynamin-1-like protein (DRP1), which is involved in mitochondrial fission.[1] This finding is particularly significant as it suggests a potential strategy to circumvent apoptosis resistance, a common challenge in cancer therapy.
Conclusion
The 2-mercapto-thienopyrimidin-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established and allow for extensive structural diversification. The significant anticancer and antimicrobial activities observed for several derivatives warrant further investigation. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as further elucidating their mechanisms of action to identify specific molecular targets. The ability of some of these compounds to induce non-apoptotic cell death opens up new avenues for overcoming drug resistance in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 5. Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analgesic Activity Screening of Thienopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1] This structural analogy has led to the development of thienopyrimidine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Notably, several studies have highlighted the potential of thienopyrimidine derivatives as potent analgesic agents, making them promising candidates for the development of novel pain therapeutics.[4][5]
These application notes provide a comprehensive overview of the standard protocols for screening the analgesic activity of novel thienopyrimidine compounds. The described methodologies cover both in vivo and in vitro models to assess the potential of these compounds to alleviate pain and to elucidate their mechanism of action.
Experimental Workflows
The screening of novel thienopyrimidine compounds for analgesic activity typically follows a hierarchical approach, beginning with broad in vivo screening to establish efficacy, followed by more specific in vitro assays to determine the mechanism of action.
Caption: General experimental workflow for analgesic screening.
In Vivo Analgesic Activity Screening
In vivo models are essential for evaluating the overall analgesic efficacy of a test compound in a living organism. These models can be broadly categorized into those that assess peripherally acting analgesics and those for centrally acting analgesics.[6]
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This widely used model assesses the ability of a compound to inhibit visceral pain.[7] Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to the release of inflammatory mediators like prostaglandins and bradykinin, which stimulate nociceptors and induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[7][8] A reduction in the number of writhes indicates analgesic activity.[7]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-30g) are typically used.[7]
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week before the experiment.[8] They should be fasted for 12-18 hours before the experiment with free access to water.[8]
-
Grouping: Randomly divide the animals into at least four groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethylcellulose).[8]
-
Group II (Positive Control): Receives a standard analgesic drug (e.g., Diclofenac sodium at 10 mg/kg).[8]
-
Group III (Test Group 1): Receives the thienopyrimidine compound at a low dose.
-
Group IV (Test Group 2): Receives the thienopyrimidine compound at a high dose.
-
-
Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.[8]
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each animal.[8][9]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual transparent observation chamber.[8] After a 5-minute latency period, record the number of writhes for a continuous period of 20-30 minutes.[8]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group using the following formula:[9] % Inhibition = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| I | Vehicle | - | 45.6 ± 2.3 | - |
| II | Diclofenac Sodium | 10 | 12.3 ± 1.1 | 73.0 |
| III | Thienopyrimidine Cpd 1 | 25 | 28.7 ± 1.9 | 37.1 |
| IV | Thienopyrimidine Cpd 1 | 50 | 15.1 ± 1.5 | 66.9 |
Hot Plate Test (Central Analgesia)
The hot plate test is a classic method for evaluating thermal pain sensitivity and is primarily used to assess centrally acting analgesics.[10][11] The test measures the time it takes for an animal to react to a heated surface, a response that is considered a supraspinally integrated behavior.[11] An increase in the latency to respond is indicative of an analgesic effect.[10]
Experimental Protocol:
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.1°C).[12]
-
Animals: Mice or rats can be used.[10]
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.[11]
-
Baseline Latency: Place each animal on the hot plate and record the time until it exhibits a pain response (e.g., licking a paw, jumping).[10] A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[12] Animals with a baseline latency greater than 15 seconds should be excluded.[12]
-
Grouping and Administration: Group the animals and administer the test compound, standard (e.g., morphine), or vehicle as described in the writhing test.[10]
-
Post-treatment Measurement: Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[12]
-
Data Analysis: The analgesic effect can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (%MPE).[11]
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Reaction Time (seconds ± SEM) at 60 min |
| I | Vehicle | - | 8.2 ± 0.5 |
| II | Morphine | 5 | 21.5 ± 1.8 |
| III | Thienopyrimidine Cpd 2 | 25 | 12.7 ± 0.9 |
| IV | Thienopyrimidine Cpd 2 | 50 | 18.9 ± 1.3 |
Tail-Flick Test (Central Analgesia)
Similar to the hot plate test, the tail-flick test assesses pain sensitivity to a thermal stimulus and is used to evaluate centrally acting analgesics.[13][14] The time it takes for an animal to flick its tail away from a focused beam of heat is measured as an index of the pain response.[13][14]
Experimental Protocol:
-
Apparatus: A tail-flick analgesia meter that provides a focused, radiant heat source and an automated timer.[11]
-
Animals: Mice or rats are commonly used.[14]
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes.[13]
-
Procedure: The mouse is gently restrained, and its tail is positioned in the groove of the apparatus.[13] The start button initiates a high-intensity light beam directed at the tail, and the timer starts.[13] The timer stops automatically when the animal flicks its tail.[13] A maximum trial duration is set to prevent tissue damage.[13]
-
Grouping and Administration: Group the animals and administer the test compound, standard, or vehicle.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.[11] Three trials are typically averaged for each time point.[13]
-
Data Analysis: A significant increase in the post-treatment latency compared to the baseline and vehicle control groups indicates an analgesic effect.[11]
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Tail-Flick Latency (seconds ± SEM) at 60 min |
| I | Vehicle | - | 3.1 ± 0.2 |
| II | Morphine | 5 | 8.9 ± 0.7 |
| III | Thienopyrimidine Cpd 2 | 25 | 5.4 ± 0.4 |
| IV | Thienopyrimidine Cpd 2 | 50 | 7.8 ± 0.6 |
In Vitro Mechanistic Studies
Following the identification of active compounds in in vivo screens, in vitro assays are employed to elucidate the potential mechanism of action.
Cyclooxygenase (COX) Inhibition Assay
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[15] This assay determines if the thienopyrimidine compounds inhibit COX-1 and/or COX-2.
Experimental Protocol (Fluorometric Assay):
-
Principle: This assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe.[16] The rate of fluorescence generation is proportional to COX activity, and inhibition is measured as a decrease in this rate.
-
Materials: COX-1 and COX-2 enzyme preparations, arachidonic acid (substrate), a fluorometric probe, and a microplate reader.[17]
-
Procedure:
-
Prepare solutions of the test thienopyrimidine compounds at various concentrations.[17]
-
In a 96-well plate, add the assay buffer, COX enzyme (COX-1 or COX-2), and the test compound or control.[18]
-
Initiate the reaction by adding arachidonic acid.[17]
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[17]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).[18]
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Thienopyrimidine Cpd 1 | 15.2 | 1.8 | 8.4 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
Opioid Receptor Binding Assay
Opioid analgesics produce their effects by binding to opioid receptors (μ, δ, and κ).[19] This assay determines if the thienopyrimidine compounds bind to these receptors.
Experimental Protocol (Radioligand Binding Assay):
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-DAMGO for the μ-opioid receptor) for binding to the receptor.[20]
-
Materials: Cell membranes expressing the opioid receptor of interest, a selective radioligand, the test compound, a non-specific binding control (e.g., naloxone), and a scintillation counter.[20]
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with varying concentrations of the thienopyrimidine compound.[20]
-
Incubate the plate to allow binding to reach equilibrium.[20]
-
Rapidly filter the contents of each well and wash to separate bound from free radioligand.[20]
-
Measure the radioactivity of the filters using a scintillation counter.[20]
-
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.[20] The IC50 is then converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation.[20]
Data Presentation:
| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| Thienopyrimidine Cpd 2 | 85.3 | >1000 | >1000 |
| Morphine (Control) | 2.5 | 250 | 400 |
Signaling Pathways in Analgesia
Understanding the underlying signaling pathways is crucial for rational drug design. The following diagrams illustrate two key pathways relevant to the screening protocols described.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for antidepressant, sedative and analgesic activities of novel fused thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. benchchem.com [benchchem.com]
- 9. Acetic acid-induced writhing test [bio-protocol.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. In-Vivo Models for Management of Pain [scirp.org]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. academicjournals.org [academicjournals.org]
- 19. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for a potent Anti-inflammatory agent: 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Introduction
Thieno[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The structural similarity of the thienopyrimidine scaffold to purine bases found in DNA and RNA contributes to its ability to interact with various biological targets.[1] Specifically, derivatives of 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one have shown promise as anti-inflammatory agents.[3][4] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Data Presentation
To facilitate the analysis and comparison of the anti-inflammatory activity of this compound, all quantitative data from the proposed assays should be summarized in the following tables.
Table 1: In Vitro Anti-inflammatory Activity
| Assay | Test Compound Concentration (µM) | % Inhibition | IC₅₀ (µM) | Positive Control | % Inhibition (Control) | IC₅₀ (µM) (Control) |
| COX-1 Enzyme Inhibition | Indomethacin | |||||
| COX-2 Enzyme Inhibition | Celecoxib | |||||
| Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells | Dexamethasone | |||||
| TNF-α Production in LPS-Stimulated RAW 264.7 Cells | Dexamethasone | |||||
| IL-6 Production in LPS-Stimulated RAW 264.7 Cells | Dexamethasone | |||||
| Inhibition of Heat-Induced Protein Denaturation | Diclofenac Sodium |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 1 hr | Paw Volume (mL) at 2 hr | Paw Volume (mL) at 3 hr | Paw Volume (mL) at 4 hr | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | 0 | |||||
| Test Compound | |||||||
| Positive Control (Indomethacin) | 10 |
Experimental Protocols
Detailed methodologies for the key recommended experiments are provided below.
In Vitro Assays
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation.[5] This assay measures the ability of the test compound to inhibit the activity of both COX-1 (constitutive) and COX-2 (inducible) isoforms.
Protocol:
-
A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) is recommended for this protocol.
-
Reconstitute the COX-1 and COX-2 enzymes, heme, and arachidonic acid substrate according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test compound (e.g., 0.1, 1, 10, 100 µM) in the appropriate solvent. A positive control (e.g., Indomethacin for COX-1, Celecoxib for COX-2) and a vehicle control should be included.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound, positive control, or vehicle to the respective wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate the plate at 37°C for the recommended time.
-
Stop the reaction and measure the prostaglandin production using the detection method provided in the kit (often a colorimetric or fluorometric measurement).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Principle: During inflammation, macrophages can be stimulated by lipopolysaccharide (LPS) to produce nitric oxide (NO), a key inflammatory mediator. This assay quantifies the ability of the test compound to inhibit NO production in RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (cells treated with LPS and vehicle) and a negative control group (cells with no LPS or compound).
-
Measurement of Nitrite: NO production is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
-
Determine the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.
Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. This assay measures the ability of the test compound to inhibit the secretion of these cytokines from LPS-stimulated macrophages.
Protocol:
-
Follow the same cell culture, treatment, and stimulation steps as described in the Nitric Oxide Production Assay (Protocol 1.2).
-
After the 24-hour incubation period, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, the ELISA protocol typically involves adding the supernatants and standards to antibody-coated microplates, followed by incubation with a detection antibody and a substrate solution to produce a measurable color change.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Determine the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
Principle: Inflammation can lead to the denaturation of proteins. This assay uses the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), as a model for protein denaturation in inflammation.[6] The ability of a compound to prevent this denaturation is an indicator of its potential anti-inflammatory activity.[7]
Protocol:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS).
-
Prepare various concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO). A positive control, such as Diclofenac Sodium, should also be prepared.
-
The reaction mixture consists of 0.5 mL of the test compound or control solution and 0.5 mL of the 1% BSA solution. A control group consists of 0.5 mL of the vehicle and 0.5 mL of the BSA solution.
-
Adjust the pH of all solutions to 6.8.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
After cooling to room temperature, measure the turbidity of the solutions by reading the absorbance at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
In Vivo Assay
Principle: The carrageenan-induced paw edema model is a widely used and well-established in vivo assay to screen for acute anti-inflammatory activity.[8] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, and the reduction in paw swelling by a test compound indicates its anti-inflammatory effect.
Protocol:
-
Animals: Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Group 1: Vehicle control (receives the vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Test compound (receives this compound at a specific dose, e.g., 50 mg/kg, administered orally or intraperitoneally).
-
Group 3: Positive control (receives a standard anti-inflammatory drug like Indomethacin at 10 mg/kg).
-
-
Procedure:
-
Fast the animals overnight before the experiment, with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, test compound, or positive control to the respective groups.
-
After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for the test and positive control groups relative to the vehicle control group using the following formula: % Inhibition = [1 - (Edema in Treated Group / Edema in Control Group)] x 100
-
Mandatory Visualization
Below are diagrams illustrating key experimental workflows and signaling pathways relevant to the anti-inflammatory assays described.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of the test compound.
Caption: Key signaling pathways in LPS-induced inflammation and potential targets for the test compound.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thieno[2,3-d]pyrimidine Derivatives in Antimicrobial Studies
A comprehensive overview for researchers, scientists, and drug development professionals.
Note to the Reader: Extensive literature searches did not yield specific antimicrobial studies for the compound 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one . The following application notes and protocols are therefore based on published research for structurally related thieno[2,3-d]pyrimidine derivatives. These notes provide a general framework and methodology that can be adapted for the evaluation of new compounds within this class, including the specific derivative of interest.
Introduction to Thieno[2,3-d]pyrimidines as Antimicrobial Agents
The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry due to its structural similarity to purine bases. This has led to the exploration of its derivatives for a wide range of biological activities, including antimicrobial properties. Compounds incorporating this scaffold have demonstrated promising activity against various bacterial and fungal strains, including drug-resistant variants. The versatility of the thieno[2,3-d]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of its biological activity.
Data Presentation: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
The antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives from several studies is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights the potential of this chemical class against a range of microorganisms.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (MRSA) | 2–16 | [1][2] |
| Thieno[2,3-d]pyrimidinediones | Enterococcus faecalis (VRE) | 2–16 | [1][2] |
| Thieno[2,3-d]pyrimidinediones | Escherichia coli | >32 | [1] |
| Thieno[2,3-d]pyrimidinediones | Pseudomonas aeruginosa | >32 | [1] |
| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives | Staphylococcus aureus | Moderate to High | [3][4] |
| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives | Escherichia coli | Moderate to High | [3][4] |
| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives | Candida albicans | Moderate to High | [3][4] |
| Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | Pseudomonas aeruginosa | Significant | [5] |
Experimental Protocols
Detailed methodologies for key experiments in the antimicrobial evaluation of thieno[2,3-d]pyrimidine derivatives are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
Test compound (e.g., a thieno[2,3-d]pyrimidine derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening
This protocol describes the agar well diffusion method, a common technique for preliminary screening of antimicrobial activity.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Plate Preparation:
-
Prepare the appropriate agar medium and pour it into sterile petri dishes.
-
Allow the agar to solidify.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism (as in Protocol 1).
-
Evenly spread the inoculum over the surface of the agar plate using a sterile swab.
-
-
Well Creation and Compound Addition:
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution (at a known concentration) into each well.
-
A solvent control and a standard antibiotic control should be included on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for antimicrobial screening and a proposed mechanism of action for some thieno[2,3-d]pyrimidine derivatives.
Caption: Experimental workflow for antimicrobial evaluation.
Caption: Proposed mechanism of action for some derivatives.
References
- 1. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. library.dmed.org.ua [library.dmed.org.ua]
Application Notes and Protocols for the Anticancer Evaluation of Thienopyrimidine Derivatives
Introduction
Thienopyrimidines, heterocyclic compounds containing a thiophene ring fused to a pyrimidine, represent a promising class of molecules in anticancer drug discovery.[1] Their structural similarity to purines allows them to interact with a wide range of biological targets, particularly protein kinases involved in cancer cell proliferation and survival.[1][2] Various derivatives of thienopyrimidines have demonstrated significant in vitro efficacy against multiple cancer cell lines, including colon, ovarian, prostate, and breast cancer.[3][4][5] Their mechanisms of action often involve the inhibition of critical signaling pathways (e.g., EGFR, VEGFR-2, PI3K/AKT), induction of apoptosis, and cell cycle arrest.[6][7][8][9]
This document provides a detailed experimental framework for the comprehensive in vitro evaluation of novel thienopyrimidine compounds, intended for researchers in oncology and drug development. It outlines a logical workflow from initial cytotoxicity screening to in-depth mechanism of action studies, complete with detailed protocols and data presentation guidelines.
General Experimental Workflow
The evaluation of a novel thienopyrimidine derivative follows a structured progression from broad screening to specific mechanistic validation. The initial phase establishes the compound's cytotoxic potential, followed by investigations into how it induces cell death and affects cell proliferation. Finally, specific molecular targets and signaling pathways are analyzed to elucidate the mechanism of action.
Caption: A general workflow for the anticancer evaluation of thienopyrimidines.
In Vitro Cytotoxicity Screening
The first step is to determine the concentration-dependent cytotoxic effect of the thienopyrimidine derivatives on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from this assay.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures cell viability based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10]
Materials:
-
96-well flat-bottom plates
-
Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3)
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS)
-
Thienopyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include vehicle-only (DMSO) wells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Data Presentation: Cytotoxicity
IC₅₀ values should be summarized in a table for clear comparison across different compounds and cell lines.
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. HepG2 |
| Thieno-A | 7.6 | 2.8 | 4.1 |
| Thieno-B | 15.2 | 10.5 | 12.8 |
| Doxorubicin | 0.8 | 0.5 | 0.6 |
Analysis of Cellular Effects
Compounds with potent cytotoxicity are further investigated to determine if they induce apoptosis (programmed cell death) or cause cell cycle arrest.
Protocol: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[13]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells (1-5 x 10⁵ cells per sample)
-
Ice-cold PBS
Procedure:
-
Cell Harvesting: After treating cells with the thienopyrimidine compound (at its IC₅₀ concentration) for a specified time (e.g., 24 or 48 hours), harvest both adherent and floating cells.
-
Cell Washing: Centrifuge the cells and wash them once with ice-cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[12][13]
Caption: The principle of apoptosis detection using Annexin V and PI staining.
Protocol: Cell Cycle Analysis
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[16] An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression.
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
PBS
-
PI/RNase A staining solution
Procedure:
-
Cell Harvesting: Collect cells after treatment with the thienopyrimidine compound.
-
Fixation: Wash the cells with PBS, then resuspend the pellet while slowly adding ice-cold 70% ethanol to fix the cells. Incubate for at least 2 hours at 4°C.[17][18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
Data Presentation: Apoptosis and Cell Cycle
Results from flow cytometry experiments are typically presented in a table showing the percentage of cells in each population.
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 4.5 | 2.1 | 60.3 | 25.1 | 14.6 |
| Thieno-A (IC₅₀) | 25.8 | 15.3 | 15.2 | 20.5 | 64.3 |
| Thieno-B (IC₅₀) | 10.2 | 5.6 | 55.7 | 30.1 | 14.2 |
Mechanism of Action (MOA) Studies
To understand the molecular basis of the anticancer activity, the effect of the thienopyrimidine compounds on key signaling proteins is investigated.
Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate.[19] This technique is essential for determining if a thienopyrimidine derivative inhibits the phosphorylation or alters the expression of key proteins in cancer-related signaling pathways.
Materials:
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Protein transfer system (e.g., PVDF or nitrocellulose membranes)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound for a defined period. Lyse the cells using ice-cold RIPA buffer.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[20][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted as recommended) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using a digital imager.[20]
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control like GAPDH or β-actin.
Key Signaling Pathways for Thienopyrimidines
Thienopyrimidines are often designed to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are upstream activators of major pro-survival pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[7][8][22]
Caption: Inhibition of RTK signaling by thienopyrimidine derivatives.
Conclusion
This framework provides a comprehensive approach to the preclinical in vitro evaluation of thienopyrimidine derivatives as potential anticancer agents. By systematically assessing cytotoxicity, cellular effects like apoptosis and cell cycle arrest, and the impact on key molecular signaling pathways, researchers can effectively identify and characterize promising lead compounds for further development, including subsequent in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. medium.com [medium.com]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Thienopyrimidines using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1][2][3] Their diverse pharmacological activities include roles as anticancer, anti-inflammatory, and antimicrobial agents.[3] Several thienopyrimidine derivatives have entered clinical trials, particularly as inhibitors of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR/VEGFR-2 pathways.[4][5][6][7][8]
The robust and unambiguous characterization of these molecules is paramount for structure-activity relationship (SAR) studies, quality control, and regulatory submissions. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the structural elucidation and confirmation of thienopyrimidine derivatives. This document provides detailed application notes and experimental protocols for the characterization of thienopyrimidines using these powerful techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the spatial relationships between them. For thienopyrimidine derivatives, ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents. Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY can be employed for unambiguous assignment of all proton and carbon signals, especially for complex substitution patterns.
Data Presentation: NMR Chemical Shifts
The chemical shifts of protons and carbons in thienopyrimidine derivatives are influenced by the electronic environment, which is determined by the substitution pattern on the thiophene and pyrimidine rings. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted thienopyrimidines, compiled from various literature sources.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Thienopyrimidines
| Proton Position | Chemical Shift Range (ppm) | Notes |
| Thiophene-H | 7.0 - 8.5 | The exact shift is highly dependent on the substituents on the thiophene and pyrimidine rings. |
| Pyrimidine-H | 8.0 - 9.5 | Protons on the pyrimidine ring are typically deshielded. |
| NH | 7.0 - 13.0 | Broad signals, chemical shift is dependent on solvent and concentration. Often exchangeable with D₂O. |
| CH₃ | 2.0 - 4.0 | Methyl groups attached to the ring or substituents. |
| OCH₃ | 3.5 - 4.5 | Methoxy groups. |
| Aromatic Substituents | 6.5 - 8.5 | Protons on phenyl or other aromatic substituents. |
Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard (e.g., TMS).
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Thienopyrimidines
| Carbon Position | Chemical Shift Range (ppm) | Notes |
| Thiophene Carbons | 110 - 160 | Bridgehead carbons and substituted carbons will have distinct shifts. |
| Pyrimidine Carbons | 140 - 170 | Carbonyl carbons (if present) will be further downfield. |
| C=O | 150 - 180 | Carbonyl groups in the pyrimidine ring or substituents. |
| C=S | 170 - 190 | Thione groups. |
| CH₃ | 15 - 30 | Aliphatic methyl carbons. |
| OCH₃ | 50 - 60 | Methoxy carbons. |
| Aromatic Substituents | 110 - 150 | Carbons of aromatic substituents. |
Experimental Protocol: NMR Analysis of Thienopyrimidine Derivatives
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of a thienopyrimidine derivative.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the thienopyrimidine derivative is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Acetone-d₆.[9][10] For compounds with low solubility, DMSO-d₆ is often a good starting point.[9]
-
Concentration:
-
Procedure:
-
Accurately weigh the thienopyrimidine sample (e.g., 10 mg for ¹H NMR, 50 mg for ¹³C NMR) and transfer it to a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[11]
-
If required, add an internal standard (e.g., tetramethylsilane, TMS, for organic solvents).
-
Vortex or gently sonicate the sample to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
For ¹H NMR:
-
Acquire a single scan to check the spectral width and signal intensity.
-
Set the appropriate spectral width to cover all proton signals.
-
Set the number of scans (typically 8 to 64 for a sample of this concentration).
-
Set a relaxation delay (D1) of 1-2 seconds.
-
Acquire the ¹H spectrum.
-
-
For ¹³C NMR:
-
Set the appropriate spectral width (typically 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the number of scans (can range from several hundred to several thousand depending on the sample concentration and instrument).
-
Set a relaxation delay (D1) of 2-5 seconds.
-
Acquire the ¹³C spectrum.
-
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the thienopyrimidine structure, using chemical shift knowledge, coupling patterns, and 2D NMR data if necessary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
Data Presentation: Mass Spectrometry Data
The ionization method significantly influences the appearance of the mass spectrum. Soft ionization techniques like Electrospray Ionization (ESI) typically produce the protonated molecule [M+H]⁺, while harder ionization techniques like Electron Ionization (EI) can cause extensive fragmentation.
Table 3: Common Ions Observed in the Mass Spectra of Thienopyrimidines
| Ion | Description | Ionization Method |
| [M]⁺˙ | Molecular ion | EI |
| [M+H]⁺ | Protonated molecule | ESI, APCI |
| [M+Na]⁺ | Sodium adduct | ESI |
| [M+K]⁺ | Potassium adduct | ESI |
| Fragment Ions | Result from the cleavage of bonds in the molecular ion | EI, CID (in MS/MS) |
Common Fragmentation Patterns:
Thienopyrimidine derivatives often exhibit characteristic fragmentation patterns that can aid in their structural identification. Common fragmentation pathways include:
-
Loss of substituents from the thiophene or pyrimidine rings.
-
Cleavage of the bond between the thienopyrimidine core and its substituents.
-
Retro-Diels-Alder reactions in fused ring systems.
-
Loss of small neutral molecules such as CO, HCN, or H₂S.
Experimental Protocol: LC-MS/MS Analysis of Thienopyrimidine Derivatives
This protocol describes a general method for the analysis of thienopyrimidine derivatives using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
1. Sample and Standard Preparation:
-
Stock Solution: Prepare a stock solution of the thienopyrimidine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS): If quantitative analysis is required, add a suitable internal standard (a structurally similar compound not present in the sample) to all samples and standards at a fixed concentration.
2. LC-MS/MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation of the analyte from any impurities (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example for ESI in Positive Ion Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for the specific compound).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
MS Scan Range: m/z 100 - 1000 for full scan analysis.
-
MS/MS: For tandem MS, select the [M+H]⁺ ion as the precursor ion and optimize the collision energy to obtain characteristic product ions. Monitor specific precursor-to-product ion transitions for quantitative analysis (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
-
3. Data Acquisition and Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the thienopyrimidine sample.
-
Process the data using the instrument's software.
-
For qualitative analysis, examine the full scan mass spectrum to confirm the molecular weight and the MS/MS spectrum to analyze the fragmentation pattern.
-
For quantitative analysis, use the calibration curve to determine the concentration of the thienopyrimidine derivative in the sample.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the characterization of thienopyrimidine derivatives using NMR and Mass Spectrometry, as well as a representative signaling pathway inhibited by this class of compounds.
Caption: General workflow for NMR analysis.
Caption: General workflow for LC-MS/MS analysis.
Caption: PI3K/Akt/mTOR pathway inhibition.
Conclusion
NMR and mass spectrometry are complementary and essential techniques for the comprehensive characterization of thienopyrimidine derivatives. The application of the protocols and data presented in this document will enable researchers, scientists, and drug development professionals to confidently elucidate and confirm the structures of novel thienopyrimidine compounds, thereby accelerating the drug discovery and development process. The provided workflows and signaling pathway diagram offer a visual guide to the analytical process and the biological context of these important molecules.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR FAQs | Advanced Analysis Centre [uoguelph.ca]
Application Notes and Protocols for High-Throughput Screening of Thieno[2,3-d]pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural similarity to purine has made it a valuable framework for the design of inhibitors targeting a variety of enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, thieno[2,3-d]pyrimidine libraries are frequently screened to identify novel kinase inhibitors. High-throughput screening (HTS) is an essential methodology in this process, enabling the rapid evaluation of large compound libraries to identify initial "hits" for further development.
This document provides detailed protocols and application notes for the high-throughput screening of thieno[2,3-d]pyrimidine libraries against common kinase targets. It includes methodologies for primary biochemical screens, secondary cell-based assays, and the underlying signaling pathways frequently modulated by this class of compounds.
Data Presentation: Representative HTS Campaign Data
A successful HTS campaign for a thieno[2,3-d]pyrimidine library against a target kinase, such as VEGFR-2, would yield data that can be summarized for clear interpretation and decision-making. The following table represents a typical summary of such a screen.
| Parameter | Value | Description |
| Library Size | 10,000 compounds | The total number of unique thieno[2,3-d]pyrimidine derivatives screened. |
| Screening Concentration | 10 µM | The single concentration of each compound used in the primary screen. |
| Primary Assay | Adapta™ Universal Kinase Assay | A TR-FRET-based biochemical assay that measures ADP formation. |
| Z'-Factor | 0.78 | A statistical indicator of assay quality, with values >0.5 considered excellent for HTS.[1][2] |
| Signal-to-Background (S/B) | 12 | The ratio of the mean signal of the uninhibited control to the mean signal of the inhibited control. |
| Primary Hit Rate | 1.5% | The percentage of compounds that met the hit criteria (e.g., >50% inhibition). |
| Number of Primary Hits | 150 | The total number of compounds identified in the primary screen. |
| Confirmation Assay | ADP-Glo™ Kinase Assay | An orthogonal luminescence-based biochemical assay to confirm the activity of primary hits. |
| Confirmation Rate | 85% | The percentage of primary hits that showed activity in the confirmation assay. |
| Number of Confirmed Hits | 128 | The number of compounds active in both the primary and confirmation assays. |
| Cytotoxicity Counter-Screen | MTT Assay | A cell-based assay to identify compounds that are cytotoxic to the cell line used for secondary screening. |
| Cytotoxic Hit Rate | 5% | The percentage of confirmed hits that showed significant cytotoxicity. |
| Number of Non-Cytotoxic Hits | 121 | The number of confirmed, non-cytotoxic hits prioritized for further characterization. |
Experimental Protocols
Detailed and reproducible protocols are crucial for a successful HTS campaign. Below are protocols for a primary biochemical kinase assay, a confirmatory biochemical assay, and a cell-based cytotoxicity assay, which are commonly employed in the screening of thieno[2,3-d]pyrimidine libraries.
Protocol 1: Primary High-Throughput Screen using Adapta™ Universal Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay for the detection of ADP, a universal product of kinase reactions.[1][2][3]
Materials:
-
Thieno[2,3-d]pyrimidine compound library (10 mM in DMSO)
-
Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
-
Recombinant target kinase (e.g., VEGFR-2, PI3K, RIPK2)
-
Kinase-specific substrate peptide
-
ATP
-
384-well, low-volume, white, solid-bottom plates
-
TR-FRET-enabled microplate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 10 nL of each compound from the thieno[2,3-d]pyrimidine library into the assay plates. This results in a final screening concentration of 10 µM in a 10 µL reaction volume. Include appropriate controls: no-inhibitor (DMSO only) for 0% inhibition and a known potent inhibitor for 100% inhibition.
-
Kinase Reaction Mixture Preparation: Prepare a 2X kinase/substrate solution in the appropriate kinase buffer. The final concentrations of the kinase and substrate should be optimized for each specific target to achieve approximately 20-30% ATP to ADP conversion in the uninhibited reaction.
-
ATP Solution Preparation: Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be at or near the Km for the target kinase.
-
Reaction Initiation: Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-dispensed compounds.
-
Incubation: Incubate the plate for 10 minutes at room temperature.
-
Start Kinase Reaction: Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the Adapta™ Detection Mix (containing EDTA to stop the reaction, a Europium-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer) to each well.
-
Detection Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled microplate reader, measuring the emission at 665 nm and 620 nm following excitation at 340 nm.
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
-
Calculate the Z'-factor for each plate to assess assay quality.[1][2]
Protocol 2: Confirmatory Screen using ADP-Glo™ Kinase Assay
This protocol utilizes a luminescence-based assay to measure ADP production, serving as an orthogonal method to confirm hits from the primary screen.[4][5][6]
Materials:
-
Confirmed hits from the primary screen (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant target kinase
-
Kinase-specific substrate peptide
-
ATP
-
384-well, white, solid-bottom plates
-
Luminometer-enabled microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the hit compounds and plate them into the assay plates.
-
Kinase Reaction Setup: In each well, set up a 5 µL kinase reaction containing the target kinase, substrate, ATP, and the test compound at various concentrations. Include no-inhibitor and no-enzyme controls.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubation: Incubate the plate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
Calculate the IC50 value for each confirmed hit by fitting the data to a four-parameter logistic curve.
Protocol 3: Cytotoxicity Counter-Screen using MTT Assay
This protocol assesses the general cytotoxicity of the confirmed hits to ensure that the observed inhibition in the biochemical assays is not due to non-specific effects on cell viability.[4][7][8][9]
Materials:
-
Confirmed, non-cytotoxic hits (10 mM in DMSO)
-
A relevant human cell line (e.g., HUVEC for VEGFR-2 inhibitors, a cancer cell line for PI3K inhibitors)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well, clear-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the CC50 (50% cytotoxic concentration) for each compound. Compounds with low CC50 values are considered cytotoxic and may be deprioritized.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a high-throughput screening campaign to identify thieno[2,3-d]pyrimidine-based kinase inhibitors.
Caption: High-throughput screening workflow for thieno[2,3-d]pyrimidine libraries.
Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of several key signaling pathways implicated in disease. The diagrams below illustrate the points of intervention for these compounds.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its inhibition is a major strategy in cancer therapy.[10][11][12][13][14][15][16]
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidines.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in cancer.[3][17][18]
Caption: Thieno[2,3-d]pyrimidines as inhibitors of the PI3K/Akt/mTOR pathway.
NOD2-RIPK2 Signaling Pathway
The NOD2-RIPK2 signaling pathway is a key component of the innate immune system, recognizing bacterial peptidoglycans and initiating an inflammatory response. RIPK2 is a serine/threonine kinase that is a critical downstream effector of NOD2.[7][8][19][20]
Caption: Inhibition of the NOD2-RIPK2 signaling cascade by thieno[2,3-d]pyrimidines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for Evaluating 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one Efficacy
Introduction
The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. This class of compounds, being structurally analogous to purines, has been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and notably, as anticancer agents. Several derivatives have shown potent cytotoxic activity against a range of cancer cell lines, such as those for colon, breast, lung, and leukemia.[1] The proposed mechanisms of action are varied and include the inhibition of key enzymes involved in cancer progression like topoisomerase II, receptor tyrosine kinases (e.g., EGFR, VEGFR-2), and other kinases such as FLT3.[2][3] Furthermore, some thienopyrimidine derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells.[2]
This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of a specific derivative, 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one . The following protocols are designed for researchers, scientists, and drug development professionals to assess the compound's cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in cancer cell lines.
Assessment of Cytotoxicity by MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of metabolically active (living) cells.[4] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Experimental Protocol
Materials:
-
This compound (herein referred to as "Test Compound")
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the Test Compound in DMSO.
-
Perform serial dilutions of the Test Compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Presentation
The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Cytotoxicity of Test Compound on Cancer Cell Lines
| Concentration (µM) | % Viability (MCF-7) | % Viability (A549) |
|---|---|---|
| Vehicle Control | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 0.1 | 98.2 ± 3.8 | 99.1 ± 4.2 |
| 1 | 85.7 ± 5.2 | 90.3 ± 3.9 |
| 10 | 52.1 ± 4.1 | 65.4 ± 4.8 |
| 50 | 21.5 ± 3.5 | 30.1 ± 3.7 |
| 100 | 8.3 ± 2.1 | 15.2 ± 2.9 |
| IC50 (µM) | ~10.5 | ~22.7 |
Analysis of Apoptosis by Annexin V-FITC/PI Staining
Principle
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7] Flow cytometry is then used to quantify the cell populations.[7]
Experimental Protocol
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells (from section 1)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 2 mL of complete growth medium in 6-well plates.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with the Test Compound at concentrations around the determined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells once with cold PBS.[6]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6][7]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for propidium iodide.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation
The data is typically presented as a quadrant plot, where:
-
Lower Left (Annexin V-/PI-): Live cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V-/PI+): Necrotic cells
Table 2: Apoptosis Induction by Test Compound in MCF-7 Cells (48h)
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| Test Compound (10 µM) | 45.8 ± 3.5 | 35.2 ± 2.9 | 19.0 ± 2.1 |
| Test Compound (20 µM) | 15.3 ± 2.8 | 50.1 ± 4.1 | 34.6 ± 3.3 |
Cell Cycle Analysis by Propidium Iodide Staining
Principle
Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[1] The amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. By staining a population of cells with PI and analyzing them with a flow cytometer, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1] Treatment with an effective anticancer agent can often lead to cell cycle arrest at a specific phase.
Experimental Protocol
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 2).
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the PI fluorescence in the linear mode.
-
Use software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution from the DNA content histogram.
-
Data Presentation
The results are presented as the percentage of cells in each phase of the cell cycle.
Table 3: Effect of Test Compound on Cell Cycle Distribution in MCF-7 Cells (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 2.2 | 14.5 ± 1.9 |
| Test Compound (10 µM) | 60.2 ± 2.8 | 15.5 ± 1.8 | 24.3 ± 2.5 |
| Test Compound (20 µM) | 48.7 ± 3.3 | 10.9 ± 1.5 | 40.4 ± 3.1 |
Visualizations
Caption: Experimental workflow for evaluating the in vitro efficacy of the test compound.
Caption: Hypothetical signaling pathway targeted by the thienopyrimidine compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Analytical Methods for Purity Assessment of Synthesized Thienopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thienopyrimidines are a significant class of heterocyclic compounds that are structurally analogous to purines, making them of great interest in medicinal chemistry.[1][2] Their derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Given their therapeutic potential, the synthesis of novel thienopyrimidine derivatives is a key area of research.[3][4][5] The purity of these synthesized compounds is critical for accurate biological evaluation and for meeting regulatory standards in drug development. This application note provides detailed protocols for the most common analytical methods used to assess the purity of synthesized thienopyrimidines: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of synthesized compounds by separating the target molecule from impurities.[6][7] Reversed-phase HPLC is the most common mode used for thienopyrimidine analysis.[6]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium phosphate) and an organic solvent (e.g., acetonitrile or methanol).[7] The exact composition should be optimized for the specific thienopyrimidine derivative.
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength where the thienopyrimidine core has maximum absorbance, commonly around 254 nm.[7]
-
Sample Preparation: Dissolve the synthesized thienopyrimidine in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for further biological testing.[5]
Data Presentation: HPLC Purity Analysis
| Compound ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| TP-001 | 5.2 | 98.5 | 98.5 |
| TP-002 | 6.8 | 95.2 | 95.2 |
| TP-003 | 4.5 | 99.1 | 99.1 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of the synthesized compound and its purity.[9]
Experimental Protocol: LC-MS Analysis
-
LC System: A UPLC or HPLC system.
-
MS System: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) source.
-
Column: C18 column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), run on a gradient.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: ESI positive or negative mode, depending on the nature of the thienopyrimidine derivative.
-
Mass Analysis: Full scan mode to determine the molecular weight ([M+H]⁺ or [M-H]⁻) and selected ion monitoring (SIM) for targeted analysis.
-
Sample Preparation: Prepare samples as described for HPLC, but at a lower concentration (e.g., 10-100 µg/mL).
-
Analysis: The purity is assessed from the total ion chromatogram (TIC), and the identity is confirmed by the mass-to-charge ratio (m/z) of the main peak.
Data Presentation: LC-MS Analysis
| Compound ID | Retention Time (min) | Expected m/z | Observed m/z ([M+H]⁺) | Purity (%) |
| TP-001 | 2.1 | 350.12 | 350.15 | >98 |
| TP-002 | 3.5 | 378.09 | 378.11 | >97 |
| TP-003 | 1.9 | 322.15 | 322.18 | >99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
NMR spectroscopy is a powerful tool for the structural confirmation of synthesized thienopyrimidines and can also provide an indication of purity.[10] Both ¹H NMR and ¹³C NMR are routinely used.[4][11][12]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.[4][5]
-
Solvent: Deuterated solvents such as DMSO-d₆ or CDCl₃, in which the compound is soluble.[9]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.
-
Analysis:
-
¹H NMR: The spectrum should show the expected signals with the correct chemical shifts, multiplicities, and integration values. The absence of significant unassignable peaks indicates high purity.
-
¹³C NMR: The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.
-
Purity Estimation: Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to the sample.
-
Data Presentation: NMR Spectral Data
| Compound ID | ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) |
| TP-001 | 8.50 (s, 1H), 7.80-7.20 (m, 5H), 3.50 (s, 3H) | 165.2, 158.0, 145.1, 138.5, 129.0, 128.5, 125.0, 115.2, 45.1 |
| TP-002 | 9.10 (s, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 2.50 (s, 3H) | 170.1, 160.5, 150.2, 140.3, 130.8, 125.6, 120.4, 110.9, 21.3 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound. The experimental values should be within ±0.4% of the calculated theoretical values for a pure compound.[4][11]
Experimental Protocol: Elemental Analysis
-
Instrumentation: An automated elemental analyzer.
-
Sample Preparation: A few milligrams of the dried, pure sample are required.
-
Analysis: The instrument combusts the sample, and the resulting gases are quantitatively analyzed to determine the elemental composition.
Data Presentation: Elemental Analysis Data
| Compound ID | Molecular Formula | Calculated (%) | Found (%) |
| TP-001 | C₁₈H₁₅N₃O₂S | C: 61.88, H: 4.33, N: 12.03, S: 9.18 | C: 61.85, H: 4.35, N: 12.01, S: 9.21 |
| TP-002 | C₁₉H₁₇N₅S | C: 65.68, H: 4.93, N: 20.16, S: 9.23 | C: 65.65, H: 4.96, N: 20.12, S: 9.25 |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the synthesis and purity assessment of thienopyrimidines.
Signaling Pathway: Thienopyrimidines as PI3K Inhibitors
Many thienopyrimidine derivatives have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thienopyrimidines.
References
- 1. scite.ai [scite.ai]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. futurity-proceedings.com [futurity-proceedings.com]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative activity of novel thiophene and thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues with 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one in vitro
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address in vitro solubility challenges encountered with 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one and related thienopyrimidine derivatives.
Troubleshooting Guides & FAQs
Q1: I am observing precipitation of this compound in my aqueous cell culture medium after diluting my stock solution. What is the likely cause and what are the initial steps?
A: This is a common issue for poorly soluble compounds. The precipitation is likely due to the compound's low aqueous solubility, which is a known characteristic of many heterocyclic compounds like thienopyrimidines.[1][2] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound may crash out of solution as the solvent environment changes.
Initial Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution is fully dissolved and has no visible particulates.
-
Optimize Dilution Method: When diluting, add the stock solution to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion. Avoid adding aqueous buffer to the concentrated stock.
-
Lower Final Concentration: Determine if your working concentration is essential. Test a lower concentration to see if it remains in solution.
-
Assess Vehicle Concentration: The final concentration of your organic solvent (e.g., DMSO) might be too low to maintain solubility. However, increasing it can lead to cellular toxicity. It is crucial to perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your specific cell line.
Q2: How should I prepare a stock solution of this compound, and what are the best practices?
A: Preparing a high-concentration, stable stock solution is the first critical step.
Best Practices:
-
Solvent Selection: Start with a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial in vitro testing due to its high solubilizing power.[3] Other options include ethanol or N,N-dimethylformamide (DMF).
-
Concentration: Aim for the highest reasonable concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final assay.
-
Solubilization Assistance: Use a vortex mixer and/or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also be effective, but you must be cautious about compound stability at higher temperatures.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound (Molecular Weight: ~226.33 g/mol ). For 1 mL of a 10 mM stock, you would need 0.226 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the vial in a sonicator bath for 5-10 minutes.
-
Inspect: Visually inspect the solution against a light source to ensure it is clear and free of any solid material.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in low-binding tubes and store at -80°C.
Q3: My compound is still precipitating even at low concentrations, or my cells are sensitive to the required concentration of DMSO. What advanced formulation strategies can I try?
A: If standard solvent-based approaches fail, several formulation strategies can enhance apparent solubility and reduce the need for high concentrations of organic solvents.[4][5] The choice depends on the specific experimental requirements.
Solubilization Strategies Overview
| Strategy | Principle | Advantages | Disadvantages |
| Surfactants | Incorporating the compound into micelles formed by surfactants (e.g., Tween® 80, Polysorbate 20).[4] | Significantly increases apparent solubility; commonly used in formulations. | Can interfere with some assays; potential for cell toxicity at high concentrations. |
| Cyclodextrins | Encapsulating the hydrophobic compound within the central cavity of cyclodextrin molecules. | High solubilizing capacity; can improve compound stability. | Can have their own biological effects; may not be suitable for all compound shapes/sizes. |
| Lipid-Based Systems | Dissolving the compound in a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).[4] | Enhances solubility of lipophilic drugs; can improve bioavailability in vivo.[4] | Complex to formulate; may interfere with cellular uptake mechanisms or assays measuring lipid metabolism. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[3][6] | Increases dissolution rate and apparent solubility.[6] | Requires specialized preparation techniques (e.g., spray drying, hot-melt extrusion).[5] |
Experimental Protocol: Solubilization using Tween® 80
-
Prepare Stock: Create a concentrated stock solution of the compound in DMSO or ethanol.
-
Prepare Surfactant Solution: Prepare a 1-10% (w/v) stock solution of Tween® 80 in your cell culture medium or buffer.
-
Formulate: While vortexing the Tween® 80 solution, slowly add the compound's organic stock solution dropwise. The final concentration of the organic solvent should be kept below the cellular toxicity threshold (e.g., <0.5% DMSO).
-
Equilibrate: Allow the mixture to equilibrate for at least 30 minutes at room temperature before filtering through a 0.22 µm syringe filter to remove any undissolved precipitate.
-
Control: Always include a vehicle control containing the same final concentrations of DMSO and Tween® 80 in your experiment.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues in vitro.
Caption: A decision-making workflow for troubleshooting compound solubility.
Mechanism of Micellar Solubilization
This diagram illustrates how surfactants form micelles to encapsulate and solubilize hydrophobic compounds.
Caption: Diagram of a surfactant micelle encapsulating a hydrophobic drug.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Thienopyrimidine Synthesis
Welcome to the technical support center for thienopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the synthesis and characterization of thienopyrimidine derivatives, with a specific focus on interpreting unexpected Nuclear Magnetic Resonance (NMR) peaks.
Frequently Asked Questions (FAQs)
Q1: I see a broad singlet around 12-14 ppm in my 1H NMR spectrum. What could it be?
A broad singlet in this downfield region is often indicative of an acidic proton, such as an N-H proton of a pyrimidinone or a carboxylic acid impurity. In the context of thienopyrimidine synthesis, this is commonly the N-H proton of a thieno[2,3-d]pyrimidin-4(3H)-one.[1][2] To confirm, you can perform a D2O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake well, and re-acquire the spectrum. If the peak disappears or significantly diminishes, it confirms the presence of an exchangeable proton.
Q2: My aromatic region (7-8.5 ppm) is more complex than expected. What are the possible reasons?
Several factors can lead to a complicated aromatic region:
-
Mixture of Regioisomers: Depending on the synthetic route, you might have a mixture of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers, which will have distinct, overlapping signals in the aromatic region.
-
Side Products: Incomplete cyclization or side reactions can lead to aromatic impurities. For example, unreacted aminothiophene starting materials or benzonitrile derivatives can contribute to the complexity.
-
Rotamers: If you have bulky substituents on the thienopyrimidine core, you may observe rotamers, which are conformational isomers that are slowly interconverting on the NMR timescale. This can lead to a doubling of some peaks. Acquiring the spectrum at a higher temperature can sometimes cause these peaks to coalesce into a single, averaged signal.
Q3: I have persistent peaks in the aliphatic region (1-4 ppm) that don't correspond to my product. What are they likely to be?
These are often residual solvent or reagent peaks. Common culprits include:
-
Solvents: Ethyl acetate, hexanes, dichloromethane, and ethanol are frequently used in purification and can be difficult to remove completely under high vacuum.
-
Reagents: Unreacted starting materials from the Gewald synthesis of the aminothiophene precursor, such as ketones or aldehydes, can persist. Triethylamine, often used as a base, can also be a common impurity.
Refer to the tables of common solvent and impurity chemical shifts to identify these peaks.
Q4: My baseline is noisy and the peaks are broad. What should I do?
Broad peaks and a noisy baseline can result from several issues:
-
Poor Solubility: Your compound may not be fully dissolved in the NMR solvent. Try using a different deuterated solvent or gently warming the sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware is scrupulously clean.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help.
-
Shimming: The NMR spectrometer may need to be shimmed to improve the homogeneity of the magnetic field.
Troubleshooting Guide for Unexpected Peaks
This guide provides a systematic approach to identifying the source of unexpected peaks in your NMR spectrum.
-
Identify Obvious Impurities: First, check for common solvent and grease peaks using the provided tables.
-
Consider Starting Materials and Reagents: Compare the unexpected peaks with the NMR spectra of your starting materials and any reagents used in the reaction and workup.
-
Evaluate Potential Side Products: Consider common side reactions for your specific synthetic route. For instance, in the Gewald synthesis of the aminothiophene precursor, dimerization of the α,β-unsaturated nitrile intermediate can occur.[3]
-
Perform a D2O Exchange: As mentioned in the FAQs, this is a simple and effective way to identify exchangeable protons (O-H, N-H).
-
Acquire a 13C NMR Spectrum: A 13C NMR spectrum can provide valuable information about the carbon skeleton of your product and any impurities. The number of signals will indicate the number of unique carbon environments.
-
Utilize 2D NMR Techniques: If the 1D spectra are too complex, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for elucidating the structure of your main product and any significant byproducts.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
Quantitative Data
Table 1: Approximate 1H NMR Chemical Shifts (δ, ppm) for Protons on the Thieno[2,3-d]pyrimidine Core in DMSO-d6
| Proton | Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | 7.9 - 8.3 | s | [1][2] |
| H-4 (if aromatic) | 8.5 - 8.8 | s | |
| N-H (pyrimidinone) | 12.0 - 12.5 | br s | Exchangeable with D2O.[1][2] |
| Substituents on Thiophene Ring | 1.7 - 3.0 | m | For saturated cyclic systems fused to the thiophene ring.[1][2] |
Table 2: Approximate 13C NMR Chemical Shifts (δ, ppm) for the Thieno[2,3-d]pyrimidine Core in DMSO-d6
| Carbon | Chemical Shift (ppm) |
| C-2 | 158 - 163 |
| C-4 (C=O) | 160 - 167 |
| Thiophene Carbons | 113 - 150 |
| Fused Aliphatic Carbons | 22 - 26 |
Note: Chemical shifts are highly dependent on the specific substitution pattern and the solvent used. These tables provide general ranges.
Table 3: 1H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents and Impurities in DMSO-d6
| Compound | Chemical Shift (ppm) | Multiplicity |
| Water | ~3.33 | br s |
| Acetone | 2.09 | s |
| Dichloromethane | 5.76 | s |
| Diethyl Ether | 1.12 (t), 3.41 (q) | t, q |
| Ethyl Acetate | 1.15 (t), 1.99 (s), 4.00 (q) | t, s, q |
| Hexane | 0.86 (t), 1.25 (m) | t, m |
| Toluene | 2.31 (s), 7.17-7.35 (m) | s, m |
| Triethylamine | 0.98 (t), 2.45 (q) | t, q |
Key Experimental Protocols
General Procedure for Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a cornerstone for preparing the 2-aminothiophene precursors to many thienopyrimidines.[4][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile, 1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: Add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine (0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, the mixture can be poured into ice-water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
General Procedure for Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis
This procedure describes the cyclization of a 2-aminothiophene-3-carboxylate with formamide.[1][2]
-
Reaction Setup: In a round-bottom flask, add the 2-aminothiophene-3-carboxylate (1 equivalent) to an excess of formamide.
-
Reaction: Heat the mixture to reflux (typically 180-200 °C) for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product usually precipitates from the reaction mixture.
-
Purification: Collect the solid product by filtration, wash with water and then a cold solvent like ethanol, and dry under vacuum.
Signaling Pathways of Thienopyrimidine Derivatives
Thienopyrimidine derivatives are of significant interest to drug development professionals due to their activity as protein kinase inhibitors. Two of the most prominent signaling pathways targeted by thienopyrimidines are the EGFR and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[7][8][9][10][11]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration.[12][13] Thienopyrimidine derivatives have been developed as potent EGFR inhibitors, blocking the downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by thienopyrimidines.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, metabolism, and survival.[7][8][9][14] Many cancers exhibit mutations that lead to the overactivation of this pathway. Thienopyrimidines have been designed to inhibit key kinases in this cascade, such as PI3K itself.[7][8][9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thienopyrimidines.
References
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thieno[2,3-d]pyrimidine derivatives. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
This section is divided into the two main stages of thieno[2,3-d]pyrimidine synthesis: the Gewald reaction for the preparation of the 2-aminothiophene intermediate, and the subsequent cyclization to form the fused pyrimidine ring.
Stage 1: Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction used to synthesize substituted 2-aminothiophenes, which are key precursors for thieno[2,3-d]pyrimidines.[1][2]
Question 1: I am getting a low or no yield of my desired 2-aminothiophene product. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in the Gewald reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Initial Condensation: The first step of the Gewald reaction is a Knoevenagel condensation.[3] To verify this step is proceeding, you can run a small-scale reaction of the carbonyl compound and the active methylene nitrile with the base, monitoring the formation of the condensed product by TLC or LC-MS before adding sulfur.
-
Suboptimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates.
-
Incorrect Solvent Choice: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a crucial factor to consider.
-
Base Selection: The choice of base is critical for the initial condensation. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are commonly used. For less reactive ketones, a stronger base might be necessary. Consider screening different bases to find the most effective one for your substrate.
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to lower yields. Adjusting the reaction temperature or the rate of reagent addition may help minimize this side reaction.
Question 2: I am observing significant side product formation. What are the common side products and how can I minimize them?
Answer:
The most common side product is the dimer of the α,β-unsaturated nitrile intermediate. To minimize its formation, you can try the following:
-
Control Reaction Temperature: As mentioned, higher temperatures can lead to increased side product formation. Maintaining the optimal temperature is key.
-
Slow Addition of Reagents: Adding the base or other reagents slowly can help to control the reaction rate and reduce the formation of undesired dimers.
-
Change of Solvent: The choice of solvent can influence the reaction pathway. Experimenting with different polar solvents might favor the desired cyclization over dimerization.
Question 3: I am having difficulty purifying my 2-aminothiophene product. What are the recommended purification methods?
Answer:
Purification of 2-aminothiophenes can be challenging due to the presence of unreacted starting materials and side products. Here are some effective purification techniques:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[1]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities.
Experimental Workflow for Gewald Reaction
References
Technical Support Center: Purification of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Problem 1: Low recovery after recrystallization.
-
Question: I am experiencing significant product loss during recrystallization. What are the potential causes and how can I improve the yield?
-
Answer: Low recovery during recrystallization is a common issue and can stem from several factors:
-
High solubility in the chosen solvent: The target compound may be too soluble in the recrystallization solvent, even at low temperatures. This leads to a substantial amount of the product remaining in the mother liquor.
-
Suboptimal solvent system: A single solvent may not be ideal. A solvent/anti-solvent system might be more effective.
-
Premature crystallization: If the solution cools too quickly, the product may precipitate out rapidly along with impurities, leading to poor recovery of pure compound after subsequent washing steps.
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. Ideal solvents should fully dissolve the compound at elevated temperatures but show poor solubility at room temperature or below.
-
Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Controlled Cooling: After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Minimize Transfer Losses: Ensure all equipment is rinsed with the cold recrystallization solvent to recover any adhered product.
-
Problem 2: Persistent impurities observed by NMR/LC-MS after purification.
-
Question: Despite recrystallization, I still observe persistent impurities in my final product. What are these impurities likely to be and how can I remove them?
-
Answer: The nature of the impurities depends on the synthetic route used. Common impurities in the synthesis of thieno[2,3-d]pyrimidines can include:
-
Unreacted starting materials: Such as the corresponding 2-aminothiophene precursor.
-
Side-products from the cyclization reaction: Incomplete cyclization or alternative reaction pathways can lead to closely related structural analogs.
-
Oxidized species: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfide byproducts.
Troubleshooting Steps:
-
Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate compounds with different polarities.
-
Acid-Base Extraction: The mercapto group is acidic and can be deprotonated with a mild base. Dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove non-acidic impurities. The product can then be recovered from the aqueous layer by acidification.
-
Preparative HPLC: For very challenging separations of structurally similar impurities, preparative high-performance liquid chromatography (HPLC) may be necessary.
-
Problem 3: The purified product appears discolored (e.g., yellow or brown).
-
Question: My final product is not a pure white solid. What causes this discoloration and how can I decolorize it?
-
Answer: Discoloration is often due to the presence of minor, highly colored impurities or degradation products.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, a small amount of activated charcoal can be added. The solution is then hot-filtered to remove the charcoal, which adsorbs many colored impurities.
-
Thorough Washing: Ensure the filtered crystals are washed thoroughly with a cold, fresh portion of the recrystallization solvent to remove any residual colored mother liquor.
-
Re-purification: If discoloration persists, a second purification step (e.g., a short silica gel plug or another recrystallization from a different solvent system) may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Q2: What are the recommended solvents for recrystallization?
A2: Based on procedures for similar thienopyrimidine derivatives, common solvents for recrystallization include ethanol, ethanol/water mixtures, and chloroform.[1][2][3] The optimal solvent or solvent system should be determined experimentally for each batch of crude product.
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of a purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of purity.
Q4: Are there any specific handling precautions for this compound?
A4: The presence of a mercapto (thiol) group suggests that the compound may have an unpleasant odor. It is advisable to handle it in a well-ventilated fume hood. Thiols can also be sensitive to oxidation, so it may be beneficial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfide impurities over time.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent gradient should be determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Data Summary
While specific quantitative data for the purification of this compound is not available in the provided search results, the following table summarizes typical yields reported for the synthesis of related thienopyrimidine derivatives, which can serve as a benchmark.
| Compound Type | Purification Method | Reported Yield | Reference |
| 2-(3-phenylthioureido)-thieno[2,3-d]pyrimidine derivative | Recrystallization (Ethanol) | 64% | [1] |
| 2-Ethoxycarbonylamino-thieno[2,3-d]pyrimidine derivative | Recrystallization (Ethanol) | 70% | [1] |
| 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative | Recrystallization (Chloroform) | 84% | [3] |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Mercapto-Thienopyrimidines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-mercapto-thienopyrimidines.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during the synthesis of 2-mercapto-thienopyrimidines, particularly focusing on the widely used method involving the Gewald synthesis of a 2-aminothiophene intermediate followed by cyclization with an isothiocyanate.
Issue 1: Low or No Yield of the Desired 2-Aminothiophene Precursor
-
Question: My Gewald reaction to synthesize the 2-aminothiophene precursor is giving a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
-
Answer: A low yield in the Gewald reaction often points to issues with the initial Knoevenagel condensation or the subsequent sulfur addition and cyclization steps. Here are the key aspects to investigate:
-
Reagent Quality: Ensure that the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) are pure and free from contaminants. The elemental sulfur should be finely powdered to ensure good reactivity.
-
Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine, and tertiary amines such as triethylamine are commonly used. The optimal base depends on the specific substrates. For less reactive ketones, a stronger base might be required.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they aid in the solubility of sulfur and the reaction intermediates.
-
Reaction Temperature: The reaction is often carried out at a slightly elevated temperature (40-50 °C) to facilitate the reaction, but excessive heat can promote side reactions.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, for sluggish reactions, using a Dean-Stark apparatus to remove water can be beneficial.
-
Issue 2: Formation of a Major, Unidentified Side Product
-
Question: I am observing a significant amount of a side product in my Gewald reaction, which is compromising the yield of my 2-aminothiophene. What could this side product be?
-
Answer: A common and significant side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the initial Knoevenagel condensation).[1] This dimerization is a competing reaction to the desired sulfur addition and cyclization.
-
Mitigation Strategies:
-
Control of Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions.[1] Careful optimization of temperature and reactant concentrations can minimize its formation.
-
Order of Reagent Addition: In some cases, adding the sulfur early in the reaction or ensuring it is well-solubilized can favor the formation of the thiophene ring over the dimer.
-
Stepwise Procedure: For particularly problematic substrates, a two-step procedure can be employed. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.
-
-
Issue 3: Incomplete Cyclization to the Thienopyrimidine Ring
-
Question: After reacting my 2-aminothiophene with phenyl isothiocyanate, I am isolating a significant amount of an intermediate instead of the final 2-mercapto-thienopyrimidine. What is this intermediate and how can I promote full cyclization?
-
Answer: The reaction of a 2-aminothiophene with an isothiocyanate proceeds through a thiourea intermediate. Incomplete cyclization results in the isolation of this open-chain adduct.
-
Promoting Cyclization:
-
Base and Heat: The cyclization of the thiourea intermediate is typically promoted by a base (e.g., potassium hydroxide, sodium ethoxide) and heating. Ensure that the base is of good quality and that the reaction is heated for a sufficient amount of time.
-
Solvent: Anhydrous ethanol or DMF are common solvents for this cyclization step.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the thiourea intermediate and the appearance of the cyclized product.
-
-
Issue 4: Purification Challenges
-
Question: How can I effectively purify my final 2-mercapto-thienopyrimidine product from unreacted starting materials and side products?
-
Answer:
-
Removal of Unreacted Sulfur (from Gewald step): If elemental sulfur remains, it can often be removed by washing the crude product with a solvent in which sulfur is soluble but the desired product is not, such as carbon disulfide (use with extreme caution due to its toxicity and flammability) or by column chromatography.
-
Separation from Dimeric Byproduct: The dimeric byproduct from the Gewald reaction can often be separated from the desired 2-aminothiophene by column chromatography or careful recrystallization.
-
Purification of the Final Product: The final 2-mercapto-thienopyrimidine is often a solid and can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water. Column chromatography can also be employed if recrystallization is not effective.
-
Data Presentation
Table 1: Common Reagents and Conditions for the Synthesis of 2-Aminothiophene Precursors (Gewald Reaction)
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 | 70-85 | [2] |
| Acetone | Malononitrile | Triethylamine | Methanol | Reflux | 60-75 | [3] |
| Cyclopentanone | Cyanoacetamide | Piperidine | DMF | 60 | 65-80 | [4] |
Note: Yields are highly dependent on the specific substrates and reaction scale. The formation of dimeric byproducts can significantly reduce these yields.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of a 2-Aminothiophene-3-carboxylate Precursor via Gewald Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and finely powdered elemental sulfur (1.2 eq).
-
Solvent and Base Addition: Add ethanol as the solvent (approximately 2-3 mL per mmol of ketone). To this suspension, add morpholine (0.2 eq) as the base.
-
Reaction: Stir the mixture at 50°C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid precipitates. Collect the solid by filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-one from a 2-Aminothiophene-3-carboxylate
This protocol describes the cyclization of a 2-aminothiophene with an isothiocyanate.
-
Formation of the Thiourea Intermediate: In a round-bottom flask, dissolve the 2-aminothiophene-3-carboxylate (1.0 eq) in pyridine. Add phenyl isothiocyanate (1.1 eq) and reflux the mixture for 4-6 hours.
-
Work-up of Intermediate: After cooling, pour the reaction mixture into ice-water. The precipitated thiourea intermediate is collected by filtration, washed with water, and dried.
-
Cyclization: Suspend the dried thiourea intermediate in ethanol. Add a solution of potassium hydroxide (2.0 eq) in water and reflux the mixture for 4-8 hours, or until TLC analysis indicates the completion of the reaction.
-
Final Work-up and Purification: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is collected by filtration, washed with water, and dried. The crude 2-thioxo-thieno[2,3-d]pyrimidin-4-one can be purified by recrystallization from acetic acid or DMF.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-mercapto-thienopyrimidines.
Caption: Competing pathways in the Gewald synthesis leading to the desired product or a dimeric byproduct.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Refining Bioassay Protocols for Thienopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving thienopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My thienopyrimidine compound shows variable activity in assays performed on different days, and its potency appears to decrease over time. What could be causing this?
A1: A primary reason for this issue is the potential instability of your thienopyrimidine compound, particularly when dissolved in dimethyl sulfoxide (DMSO). Some pyrimidine-based compounds are known to undergo oxidation and condensation reactions in DMSO, which can lead to the formation of degradation products and a loss of the parent compound's activity.[1] The presence of water in DMSO can also contribute to this degradation.[1]
Q2: I am observing high background signal and non-reproducible results in my fluorescence-based assays when screening thienopyrimidine compounds. How can I address this?
A2: This issue can arise from the intrinsic fluorescence of the thienopyrimidine compound itself or from its degradation when exposed to light.[1] Some thienopyrimidine derivatives can absorb UV or visible light and emit fluorescence, which directly interferes with the assay's readout.[2][3][4] To mitigate this, it is crucial to run a control experiment with the compound in the assay buffer without the biological target to measure its intrinsic fluorescence.[1]
Q3: My thienopyrimidine compounds are producing shallow or inconsistent dose-response curves, making it difficult to determine accurate IC50/EC50 values. What are the likely causes?
A3: This problem often points to issues with compound solubility, aggregation, or non-specific binding.[1] Thienopyrimidines, especially those with hydrophobic characteristics, may precipitate out of aqueous assay buffers, leading to an inaccurate effective concentration.[5][6] At higher concentrations, these compounds can form aggregates that may non-specifically inhibit enzymes or disrupt cell membranes.[1]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.
Issue 1: Inconsistent IC50/EC50 Values and Poor Dose-Response Curves
-
Question: How can I improve the consistency of my IC50/EC50 values for thienopyrimidine compounds?
-
Answer:
-
Assess Solubility: Visually inspect your assay wells for any signs of precipitation.[1] You can also perform a formal solubility test by preparing a dilution series of your compound in the assay buffer and measuring turbidity.[1]
-
Optimize Solvent Conditions: While DMSO is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically <1%) to avoid solubility issues and direct effects on the biological system.[6]
-
Include Additives: In some cases, the addition of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help to prevent compound aggregation.
-
Sonication: Briefly sonicating the compound dilutions before adding them to the assay plate can help to break up aggregates.
-
Data Analysis: Ensure that your data analysis method for calculating IC50 values is appropriate for your experimental data. For dose-response curves that do not follow a standard sigmoidal shape, a different curve-fitting model may be necessary.[7][8]
-
Issue 2: Compound Instability and Degradation
-
Question: What are the best practices for preparing and storing thienopyrimidine stock solutions to maintain their stability?
-
Answer:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions of your thienopyrimidine compound in high-purity, anhydrous DMSO immediately before use.[1]
-
Minimize Storage Time: If storage is necessary, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture.[1]
-
Proper Storage Conditions: For long-term storage, keep the aliquoted stock solutions at -80°C.[1]
-
Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.[1]
-
Alternative Solvents: If instability in DMSO is confirmed, you might explore other solvents like N,N-dimethylformamide (DMF). However, be aware that the choice of solvent can influence the compound's activity, so consistency is key.[1]
-
Issue 3: Assay Interference
-
Question: How can I minimize interference from my thienopyrimidine compound in fluorescence-based assays?
-
Answer:
-
Protect from Light: Prepare and handle all solutions containing the thienopyrimidine compound in a dark environment or by using amber-colored tubes and plates.[1]
-
Compound-Only Control: Always include a control with the thienopyrimidine compound in the assay buffer without any biological components to quantify its background fluorescence.[1]
-
Alternative Assay Readout: If compound fluorescence is a persistent issue, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance-based assays.[1]
-
Optimize Wavelengths: If your instrument allows, optimize the excitation and emission wavelength settings to minimize the contribution from your compound's fluorescence.[1]
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Selected Thienopyrimidine Derivatives
| Compound ID | Target/Proposed Mechanism | Cell Line | Assay Type | IC50 (µM) | Reference |
| 9a | FLT3 Inhibitor | HepG-2 (Liver) | MTT Assay | 6.62 | [9] |
| MCF-7 (Breast) | MTT Assay | 7.2 | [9] | ||
| HT-29 (Colon) | MTT Assay | 1.21 | [9] | ||
| 9b | FLT3 Inhibitor | HepG-2 (Liver) | MTT Assay | 9.11 | [9] |
| MCF-7 (Breast) | MTT Assay | 16.26 | [9] | ||
| HT-29 (Colon) | MTT Assay | 0.85 | [9] | ||
| 11 | Multi-tyrosine kinase inhibitor | HepG-2 (Liver) | MTT Assay | 13.915 | [9] |
| MCF-7 (Breast) | MTT Assay | 7.537 | [9] | ||
| HT-29 (Colon) | MTT Assay | 1.4 | [9] |
Table 2: In Vitro Kinase Inhibitory Activity of Thienopyrimidine Compounds
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 6g | PI3Kα | Biochemical Assay | <1 | [10] |
| PI3Kβ | Biochemical Assay | 10-50 | [10] | |
| PI3Kδ | Biochemical Assay | 10-50 | [10] | |
| PI3Kγ | Biochemical Assay | 1-10 | [10] | |
| mTOR | Biochemical Assay | >100 | [10] | |
| 6k | PI3Kα | Biochemical Assay | <1 | [10] |
| PI3Kβ | Biochemical Assay | 10-50 | [10] | |
| PI3Kδ | Biochemical Assay | 10-50 | [10] | |
| PI3Kγ | Biochemical Assay | 1-10 | [10] | |
| mTOR | Biochemical Assay | >100 | [10] | |
| 5f | EGFR | Biochemical Assay | 0.08 | [11] |
| VEGFR-2 | Biochemical Assay | 1.23 | [11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of thienopyrimidine compounds on cancer cell lines.[12][13][14]
Materials:
-
Thienopyrimidine compounds
-
Cancer cell lines (e.g., HepG-2, MCF-7, HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., 0.5% DMSO in medium).
-
Incubate the plates for 48-72 hours at 37°C.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 5-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for each compound.
-
Protocol 2: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of thienopyrimidine compounds.[15]
Materials:
-
Thienopyrimidine compounds
-
Kinase (e.g., PI3K, EGFR)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the thienopyrimidine compounds in the assay buffer.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and a positive control inhibitor to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Initiate the reaction by adding ATP to the master mix and immediately dispensing the mixture into the wells of the assay plate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values.
-
Protocol 3: Western Blot Analysis
This protocol outlines the steps for analyzing changes in protein expression and phosphorylation in cells treated with thienopyrimidine compounds.[16][17][18][19]
Materials:
-
Thienopyrimidine-treated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-EGFR, anti-EGFR)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the thienopyrimidine compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway with thienopyrimidine inhibition.
Caption: EGFR signaling pathway with thienopyrimidine inhibition.
Caption: General experimental workflow for thienopyrimidine bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchhub.com [researchhub.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Sample preparation for western blot | Abcam [abcam.com]
addressing poor reproducibility in 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Our goal is to help address issues of poor reproducibility in both the synthesis and biological application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of the thieno[2,3-d]pyrimidine scaffold typically begins with a substituted 2-aminothiophene. For the target compound, the synthesis would likely start from 2-amino-4,5-dimethylthiophene-3-carbonitrile or a related ester. The pyrimidine ring is then constructed through cyclization. A common method involves reaction with carbon disulfide in the presence of a base to form the 2-mercapto-pyrimidinone ring.
Q2: What are the most critical parameters for achieving a high yield and purity of the final compound?
A2: Several factors can significantly impact the yield and purity:
-
Purity of Starting Materials: Ensure the 2-aminothiophene precursor is of high purity. Impurities can lead to side reactions and difficult purification.
-
Reaction Temperature: The temperature for the cyclization step is often crucial. It should be carefully controlled to prevent decomposition or the formation of byproducts.
-
Choice of Solvent and Base: The solvent and base used can influence the reaction rate and the solubility of intermediates and the final product.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in product degradation.
Q3: My final product shows a low melting point and a broad peak in NMR. What could be the issue?
A3: A low and broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. These could be unreacted starting materials, side products, or residual solvent. We recommend re-purifying the product, for instance by recrystallization from a suitable solvent or by column chromatography.
Q4: I am observing inconsistent IC50 values in my biological assays. What are the potential causes?
A4: Inconsistent IC50 values can stem from several sources:
-
Compound Stability: The 2-mercapto group can be susceptible to oxidation. Ensure the compound is stored under appropriate conditions (e.g., under an inert atmosphere, protected from light) and that stock solutions are freshly prepared.
-
Assay Conditions: Variations in cell density, incubation time, and reagent concentrations can all contribute to variability.
-
DMSO Concentration: High concentrations of DMSO, often used as a solvent for the compound, can affect cell viability and enzyme activity. Ensure the final DMSO concentration is consistent across all experiments and is below the tolerance level for your specific assay.
Troubleshooting Guides
Guide 1: Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature moderately. |
| Decomposition of starting material or product. | Verify the stability of your starting material. If the product is known to be unstable under the reaction conditions, consider using a milder base or a lower reaction temperature. | |
| Incorrect stoichiometry of reagents. | Carefully re-check the molar ratios of all reactants. | |
| Product is an insoluble tar or oil | Polymerization or side reactions. | Ensure the reaction is carried out under an inert atmosphere if any of the reagents are sensitive to air or moisture. Consider a different solvent to improve the solubility of intermediates. |
| Impure starting materials. | Purify the starting 2-aminothiophene derivative before proceeding with the cyclization. | |
| Difficulty in Purification | Product co-elutes with impurities during chromatography. | Try a different solvent system for column chromatography or consider recrystallization from a variety of solvents to find one that provides good separation. |
| Product is insoluble in common solvents. | Attempt to dissolve the crude product in a hot solvent and then allow it to cool slowly for recrystallization. If solubility remains an issue, a different purification technique may be necessary. |
Guide 2: Biological Assays (Example: Kinase Inhibition Assay)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all solutions. |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a more uniform temperature and humidity. | |
| Poor signal-to-noise ratio | Low enzyme activity. | Check the activity of your kinase and ensure it is within the expected range. |
| High background signal. | Run controls without the enzyme or substrate to identify the source of the background signal. | |
| Sub-optimal reagent concentrations. | Optimize the concentrations of ATP and substrate for your specific kinase. | |
| Inconsistent IC50 values across experiments | Compound precipitation in the assay buffer. | Check the solubility of your compound in the final assay buffer. You may need to adjust the DMSO concentration or add a surfactant. |
| Degradation of the compound in stock solutions. | Prepare fresh stock solutions for each experiment and store them appropriately. | |
| Variation in assay conditions. | Standardize all assay parameters, including incubation times, temperatures, and reagent batches. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for thieno[2,3-d]pyrimidines.[1][2] Researchers should optimize the conditions for their specific setup.
-
Starting Material: 2-amino-4,5-dimethylthiophene-3-carbonitrile.
-
Step 1: Formation of the Thiourea Intermediate
-
To a solution of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 equivalent) in a suitable solvent (e.g., pyridine or DMF), add benzoyl isothiocyanate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the intermediate N-(3-cyano-4,5-dimethylthiophen-2-yl)benzothiourea.
-
-
Step 2: Cyclization to the Thienopyrimidine Core
-
Suspend the thiourea intermediate in an ethanolic solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol).
-
Reflux the mixture for 6-8 hours. The progress of the cyclization can be monitored by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).
-
The precipitated solid is the crude 2-mercapto-3-benzoyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
-
-
Step 3: Removal of the Benzoyl Group (if necessary)
-
The benzoyl group can often be removed by basic hydrolysis. Reflux the product from Step 2 in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify to precipitate the final product, 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
-
-
Step 4: N-methylation (to obtain the title compound)
-
To a solution of the product from Step 3 in a suitable solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate) and methyl iodide.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general workflow for assessing the effect of the compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. .
-
Data Presentation
Table 1: Representative Reaction Conditions for Thieno[2,3-d]pyrimidine Synthesis
| Starting Material | Cyclization Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-3-carbethoxy-4,5-dimethylthiophene | Carbon Disulfide | Dimethyl Sulfoxide | Sodium Hydroxide | Room Temp. | Not Specified | Not Specified | [1] |
| 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene | Carbon Disulfide | Dimethyl Sulfoxide | Sodium Hydroxide | Room Temp. | Not Specified | Not Specified | [2] |
| 2-aminothiophene-3-carbonitrile | Formamide | - | - | Reflux | 24 | Not Specified | [3] |
| 2-aminothiophene-3-carbonitrile | Acetic Anhydride | - | - | Reflux | 24 | Not Specified | [3] |
Table 2: Example IC50 Values for Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 9a | HepG-2 | 12.32 ± 0.96 | [4] |
| 9a | A549 | 11.30 ± 1.19 | [4] |
| 9a | PC-3 | 14.69 ± 1.32 | [4] |
| 9a | MCF-7 | 9.80 ± 0.93 | [4] |
| Compound l | MDA-MB-231 | 27.6 | [5] |
Visualizations
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Troubleshooting decision tree for low product yield in synthesis.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
Technical Support Center: Method Refinement for Scaling Up Thienopyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of thienopyrimidines, with a specific focus on challenges encountered during scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of scaling up thienopyrimidine synthesis.
Issue 1: Poor Yield Upon Scale-Up
-
Question: We observed a significant drop in yield when scaling up our thienopyrimidine synthesis from gram to kilogram scale. What are the potential causes and solutions?
-
Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors, primarily related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized temperature gradients and non-homogeneous reaction mixtures, promoting the formation of side products.
Troubleshooting Steps:
-
Mixing Efficiency: Ensure the reactor's agitation system (impeller type, speed) is adequate for the viscosity and volume of the reaction mixture. Consider using overhead stirring with appropriate impeller designs for better homogenization.
-
Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Monitor the internal reaction temperature closely and adjust the heating/cooling rate of the reactor jacket accordingly. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the temperature.
-
Reagent Addition: The rate and method of reagent addition become critical at scale. Slow, controlled addition of key reagents can prevent localized high concentrations and subsequent side reactions.
-
Issue 2: Impurity Profile Changes with Scale
-
Question: The impurity profile of our thienopyrimidine product has changed, with new, significant impurities appearing after scaling up the synthesis. How can we identify and mitigate these?
-
Answer: Changes in the impurity profile often point to side reactions that become more prominent under the modified conditions of a larger scale. These can be due to longer reaction times, temperature fluctuations, or reactions with atmospheric components.
Troubleshooting Steps:
-
Impurity Characterization: Isolate and characterize the new impurities using techniques like LC-MS and NMR to understand their structure and potential formation pathway.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the formation of impurities over time. This can help pinpoint the stage at which they are formed.
-
Inert Atmosphere: If oxidation or moisture-sensitive side reactions are suspected, ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges with the filtration and purification of our thienopyrimidine product at a larger scale. The product is difficult to filter, and column chromatography is not feasible for the quantities we are producing. What are the alternative strategies?
-
Answer: Filtration and purification are common bottlenecks in process scale-up. What works on a small scale, like column chromatography, is often impractical for multi-kilogram batches.
Troubleshooting Steps:
-
Crystallization/Recrystallization: This is the most effective method for purifying large quantities of solid products.[1] A systematic solvent screening is crucial to find a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[1] Slow, controlled cooling can improve crystal size and purity.[1]
-
Slurry Washing: If the product has moderate purity after initial isolation, washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Trituration: This involves stirring the crude product as a suspension in a solvent that dissolves the impurities but not the desired compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for thienopyrimidine synthesis?
A1: The most prevalent methods for synthesizing the thienopyrimidine core start from appropriately substituted thiophene derivatives.[2] A common starting material is a 2-aminothiophene with an adjacent electron-withdrawing group like an ester or a nitrile.[2][3]
Q2: Which cyclization reagents are typically used to form the pyrimidine ring?
A2: A variety of reagents can be used for the cyclization step. Formamide is widely used to introduce the C2 and N3 atoms of the pyrimidine ring, leading to 4(3H)-thienopyrimidinones.[3] Isothiocyanates can be used to form 2-thioxo-thienopyrimidinones.[4]
Q3: Are there specific safety precautions to consider when scaling up thienopyrimidine synthesis?
A3: Yes. Many of the reagents used, such as phosphorus oxychloride (POCl₃) for chlorination reactions, are highly corrosive and react violently with water.[4][5] Reactions that generate gaseous byproducts need to be properly vented. Always conduct a thorough safety review before performing any reaction on a large scale.
Q4: How can microwave-assisted synthesis methods be adapted for large-scale production?
A4: Direct scaling of microwave-assisted synthesis is challenging. However, the conditions identified through microwave synthesis (e.g., high temperatures and short reaction times) can often be translated to continuous flow reactors for large-scale production, which offer excellent heat and mass transfer.
Experimental Protocols
Method 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from 2-Amino-3-ethoxycarbonylthiophene
This protocol is a general representation based on common literature procedures.[4][5]
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with 2-amino-3-ethoxycarbonylthiophene (1 equivalent).
-
Reagent Addition: An excess of formamide (e.g., 10-20 equivalents) is added to the flask.[3]
-
Reaction: The mixture is heated to reflux (typically 180-210 °C) and stirred for several hours (e.g., 4-18 hours).[5] The reaction progress is monitored by TLC or HPLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the product often precipitates. The solid is collected by filtration, washed with a suitable solvent (e.g., water, ethanol) to remove excess formamide, and dried under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or DMF/water.
Method 2: Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes a common transformation to enable further functionalization.[4][5]
-
Reaction Setup: A dry, inert-atmosphere reaction vessel is charged with the thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent).
-
Reagent Addition: An excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) is added carefully. A catalytic amount of a tertiary amine like N,N-dimethylaniline may be added.[5]
-
Reaction: The mixture is heated to reflux (around 110 °C) for several hours (e.g., 2-14 hours).[5] The reaction should be monitored for the disappearance of the starting material.
-
Work-up: After cooling, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to ice-water with vigorous stirring. The precipitated solid is collected by filtration, washed with water until neutral, and dried.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions and Yields for Lab vs. Scaled-Up Synthesis (Illustrative)
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) - Unoptimized | Pilot Scale (10kg) - Optimized |
| Starting Material | 2-Amino-3-cyanothiophene | 2-Amino-3-cyanothiophene | 2-Amino-3-cyanothiophene |
| Reagent | Formamide | Formamide | Formamide |
| Reaction Time | 4 hours | 12 hours | 8 hours |
| Temperature | 190 °C | 180-200 °C (fluctuations) | 190 °C (controlled) |
| Yield | 85% | 60% | 82% |
| Purity (by HPLC) | 98% | 85% (with side products) | 97% |
Visualizations
Caption: General workflow for the synthesis of thienopyrimidines.
Caption: Potential side reactions in thienopyrimidine synthesis.
Caption: Troubleshooting decision tree for scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Analgesic Potential of Thienopyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the analgesic effects of various thienopyrimidine derivatives, supported by experimental data. The thienopyrimidine scaffold, a bioisostere of purines, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, including promising analgesic properties.
This guide summarizes quantitative data from key preclinical analgesic assays, details the experimental methodologies, and visualizes the potential underlying signaling pathways and experimental workflows.
Comparative Analgesic Efficacy of Thienopyrimidine Derivatives
The analgesic effects of several thienopyrimidine derivatives have been evaluated using various in vivo models, including the rat tail withdrawal test, a measure of centrally mediated analgesia, and the acetic acid-induced writhing test, a model of visceral pain. The data presented below is compiled from studies by Abdel-Ghaffar et al. and El-Gazzar et al.
| Compound ID | Analgesic Assay | Dose | Response | % Inhibition/Potency vs. Standard | Reference |
| Series 1: Abdel-Ghaffar et al. | |||||
| 5a | Rat Tail Withdrawal | 100 mg/kg | Pronounced analgesic activity | Equal to or higher than Diclofenac Sodium | [1] |
| 14a | Rat Tail Withdrawal | 100 mg/kg | Pronounced analgesic activity | Equal to or higher than Diclofenac Sodium | [1] |
| 15a | Rat Tail Withdrawal | 100 mg/kg | Pronounced analgesic activity | Equal to or higher than Diclofenac Sodium | [1] |
| 16a | Rat Tail Withdrawal | 100 mg/kg | Pronounced analgesic activity | Equal to or higher than Diclofenac Sodium | [1] |
| Diclofenac Sodium | Rat Tail Withdrawal | 50 mg/kg | Standard Reference | - | [1] |
| Series 2: El-Gazzar et al. | |||||
| 4a | Acetic Acid Writhing | 100 mg/kg | 21.3 ± 1.2 writhes | 51.7% | [2] |
| 4b | Acetic Acid Writhing | 100 mg/kg | 25.6 ± 1.5 writhes | 42.0% | [2] |
| 4c | Acetic Acid Writhing | 100 mg/kg | 19.8 ± 1.1 writhes | 55.1% | [2] |
| 7 | Acetic Acid Writhing | 100 mg/kg | 22.1 ± 1.3 writhes | 50.0% | [2] |
| 11 | Acetic Acid Writhing | 100 mg/kg | 18.2 ± 1.0 writhes | 58.8% | [2] |
| Acetylsalicylic Acid | Acetic Acid Writhing | 100 mg/kg | 15.4 ± 0.9 writhes | 65.1% | [2] |
| Control | Acetic Acid Writhing | - | 44.1 ± 2.5 writhes | 0% | [2] |
Experimental Protocols
Detailed methodologies for the key analgesic assays are provided below to facilitate reproducibility and further research.
Acetic Acid-Induced Writhing Test
This test is a chemical method used to induce visceral pain.[3]
-
Animals: Male Swiss albino mice weighing 20-25 g are used.
-
Procedure: The animals are divided into control, standard, and test groups. The test compounds, dissolved in a suitable vehicle (e.g., 5% aqueous gum acacia), are administered orally at a dose of 100 mg/kg. The standard group receives acetylsalicylic acid (100 mg/kg, p.o.), and the control group receives the vehicle only.
-
Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.25 mL of 0.6% (v/v) acetic acid solution to induce writhing.
-
Observation: Immediately after the acetic acid injection, the mice are placed in individual observation chambers, and the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Rat Tail Withdrawal Test (Tail Immersion Method)
This is a thermal nociception test that measures the latency to a painful stimulus, primarily assessing spinal reflexes.[4][5]
-
Animals: Male Wistar rats weighing 150-200 g are used.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source or a hot water bath maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: The rats are gently restrained, and the distal part of the tail is immersed in the hot water or exposed to the radiant heat source.
-
Measurement: The time taken for the rat to withdraw its tail from the heat source is recorded as the reaction time or tail flick latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Experimental Design: Baseline reaction times are measured before drug administration. The test compounds, standard drug (e.g., Diclofenac Sodium), and vehicle are then administered (e.g., intraperitoneally). The reaction times are measured again at specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.
Visualizing the Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.
References
- 1. Synthesis and biological evaluation of some novel thieno[2,3-d] pyrimidine derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. db.cngb.org [db.cngb.org]
- 4. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
validation of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one anticancer activity in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the anticancer activity of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one and related thieno[2,3-d]pyrimidine derivatives. Due to the limited availability of direct in vivo data for this specific compound, this document establishes a comprehensive preclinical evaluation model based on a representative thieno[2,3-d]pyrimidine derivative with a known mechanism of action. The methodologies and comparative data presented herein are designed to serve as a robust template for planning and executing in vivo studies for this promising class of anticancer agents.
Representative Compound and In Vivo Model
For the purpose of this guide, we will consider a representative thieno[2,3-d]pyrimidine derivative, designated as TPD-VEGFR2i , a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The in vivo anticancer activity of TPD-VEGFR2i is evaluated using a human colorectal cancer xenograft model.
-
Test Article: TPD-VEGFR2i (a representative this compound analog)
-
In Vivo Model: Human colorectal carcinoma (HCT-116) cell line-derived xenograft in athymic nude mice.[1]
-
Comparative Agents:
Comparative Efficacy Data
The following tables summarize the hypothetical quantitative data from the in vivo study, illustrating the potential anticancer efficacy of TPD-VEGFR2i in comparison to standard-of-care agents.
Table 1: Antitumor Activity of TPD-VEGFR2i in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 150 | - |
| TPD-VEGFR2i | 50 | Oral Gavage | 600 ± 90 | 60 |
| Sorafenib | 30 | Oral Gavage | 750 ± 110 | 50 |
| Doxorubicin | 5 | Intravenous | 450 ± 70 | 70 |
Table 2: Body Weight Changes in HCT-116 Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 |
| Vehicle Control | - | +5.0 ± 1.5 |
| TPD-VEGFR2i | 50 | -2.0 ± 1.0 |
| Sorafenib | 30 | -4.5 ± 1.2 |
| Doxorubicin | 5 | -10.0 ± 2.0 |
Experimental Protocols
Cell Culture
Human colorectal carcinoma HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Animal Husbandry
Female athymic nude mice (6-8 weeks old) are used for the study. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are performed in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Xenograft Tumor Model
HCT-116 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) are subcutaneously injected into the right flank of each mouse. Tumor growth is monitored, and treatments are initiated when the tumors reach an average volume of 100-150 mm³.
Drug Administration
-
TPD-VEGFR2i and Sorafenib: Administered orally once daily.
-
Doxorubicin: Administered intravenously once a week.
-
Vehicle Control: Administered orally once daily.
Tumor Measurement
Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight is also recorded twice weekly as a measure of toxicity. The study is terminated after 21 days of treatment.
Signaling Pathways and Experimental Workflow
VEGFR-2 Signaling Pathway
The diagram below illustrates the VEGFR-2 signaling pathway, a key regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. TPD-VEGFR2i is hypothesized to inhibit this pathway by blocking the VEGFR-2 receptor.
Experimental Workflow
The following diagram outlines the key steps in the in vivo experimental workflow for evaluating the anticancer activity of TPD-VEGFR2i.
References
- 1. benchchem.com [benchchem.com]
- 2. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Thienopyrimidines and Quinazolines as Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent heterocyclic scaffolds in medicinal chemistry: thienopyrimidines and quinazolines. Both structures are recognized for their wide range of biological activities and have been successfully incorporated into numerous clinically approved drugs. This document aims to offer an objective comparison of their performance as bioactive agents, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Core Chemical Structures
The fundamental distinction between thienopyrimidines and quinazolines lies in their fused bicyclic systems. Quinazoline features a benzene ring fused to a pyrimidine ring, whereas thienopyrimidine incorporates a thiophene ring fused to pyrimidine. This seemingly subtle difference in the aromatic ring (benzene vs. thiophene) significantly influences the electronic properties, planarity, and potential for hydrogen bonding of the molecules, which in turn affects their binding affinity and selectivity for biological targets. Thienopyrimidine is often considered a bioisostere of quinazoline, meaning it can elicit similar biological responses.[1]
Comparative Bioactivity: Anticancer and Antimicrobial Properties
Both thienopyrimidine and quinazoline derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity: A Focus on EGFR Inhibition
A primary mechanism through which many thienopyrimidine and quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3][4]
Both thienopyrimidine and quinazoline-based inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the downstream signaling cascade that promotes tumor growth. The core scaffold of these molecules mimics the adenine part of ATP, while various substituents are designed to interact with specific amino acid residues in the kinase domain to enhance potency and selectivity.[1] Several FDA-approved quinazoline-based EGFR inhibitors, such as Gefitinib, Erlotinib, and Lapatinib, have paved the way for the development of new anticancer drugs.[5][6] Thienopyrimidine-based compounds have been developed as bioisosteres of these quinazolines, with some derivatives showing comparable or even improved activity.[7]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative thienopyrimidine and quinazoline derivatives against various cancer cell lines and EGFR kinase. It is important to note that direct comparisons should be made with caution when data is sourced from different studies, as experimental conditions can vary.
| Compound Class | Derivative | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Quinazoline | Gefitinib | A549 (Lung Cancer) | 15.59 | [8] |
| Erlotinib | EGFRwt | 0.045 ± 0.003 | [9] | |
| Compound 9 (morpholin-3-one fused) | EGFRwt kinase | 0.0531 | [10] | |
| Compound 9 (thiazolyl sulfanilamide) | MCF-7 (Breast Cancer) | 0.00013 | [11] | |
| Compound 45a | EGFR | 0.13 | [9] | |
| Thienopyrimidine | Compound 111 (4-substituted anilino) | EGFRwt | 0.0009 | [5] |
| Compound 111 (4-substituted anilino) | EGFRT790M/L858R | 0.004 | [5] | |
| Compound 8a (thieno[2,3-d]pyrimidine) | MCF-7 (Breast Cancer) | 3.68 ± 0.3 | [6] | |
| Compound 4x | HL-60 (Leukemia) | 10.2 ± 0.20 | [12] | |
| Compound 14 (sulfa-doxine derivative) | MCF-7 (Breast Cancer) | 22.12 | [13] | |
| Compound 10e (triazolo[1,5-a]pyrimidine) | MCF-7 (Breast Cancer) | 14.5 ± 0.30 | [14] |
Antimicrobial Activity
Thienopyrimidine and quinazoline scaffolds have also been explored for their antibacterial and antifungal properties. They are known to inhibit various microbial targets, including enzymes involved in DNA replication and cell wall synthesis.
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thienopyrimidine and quinazoline derivatives against different microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinazoline | Thiazolo-quinazoline 10 | E. coli | 5 (µmol/mL) | [15] |
| Thiazolo-quinazoline 11 | E. coli | 2 (µmol/mL) | [15] | |
| Thiazolo-quinazoline 12 | S. aureus | 5 (µmol/mL) | [15] | |
| Thienopyrimidine | Compound 9b (thienopyridine) | S. aureus | 15.63 | [16] |
| Compound 7a (thienopyridine) | S. aureus | 15.63 | [16] | |
| Compound 75a | Vancomycin-resistant S. aureus | 2 - 32 (mg·L⁻¹) | [17] | |
| Thienopyrimidine-sulfonamide hybrid 12ii | E. coli | >100 | [18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (thienopyrimidines and quinazolines) in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Dilute the recombinant human EGFR kinase to the desired concentration in the kinase buffer. Prepare a substrate solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the kinase buffer.
-
Assay Procedure: In a 96-well plate, add the test compound, the EGFR enzyme, and the kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][19]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (bacteria without compound) and a negative control well (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Biological Pathways and Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex cascade that plays a central role in cell proliferation and survival. Its dysregulation is a key factor in the development of many cancers. Thienopyrimidines and quinazolines often target the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting the downstream signaling events.
Caption: Simplified EGFR signaling pathway and the inhibitory action of thienopyrimidines and quinazolines.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds like thienopyrimidines and quinazolines using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors | MDPI [mdpi.com]
- 17. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Review on Epidermal Growth Factor Receptor (EGFR) Structure, Sign...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to Analytical Methods for Thienopyrimidine Analysis
For Researchers, Scientists, and Drug Development Professionals
Thienopyrimidine and its derivatives represent a critical class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The development and quality control of these drugs necessitate robust, accurate, and reliable analytical methods. This guide provides an objective comparison of common analytical techniques used for the quantification of thienopyrimidines, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and speed. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-VIS Spectrophotometry are the most prevalent techniques for the analysis of thienopyrimidine compounds. The following table summarizes their typical performance characteristics based on validated methods for thienopyrimidines and structurally related compounds.
| Parameter | UV-VIS Spectrophotometry | RP-HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 50 - 150 µg/mL[4] | 0.05 - 45 µg/mL[5] | 0.25 ng/mL - 150 µmol/L[6][7][8] |
| Correlation Coefficient (r²) | > 0.99 | > 0.999[5][9] | > 0.99 |
| Accuracy (% Recovery) | 98.97% - 99.83%[4] | 98% - 102% (Typical) | 91.63% - 109.18%[7][8] |
| Precision (%RSD) | < 1.5%[4] | < 2.0%[5][9] | < 15% (Typically < 3.0%)[6][7][8] |
| Limit of Detection (LOD) | ~0.15 µg/mL[4] | 0.01 - 0.03 µg/mL[5][9] | As low as 0.25 ng/mL[7][8] |
| Limit of Quantitation (LOQ) | ~0.44 µg/mL[4] | 0.07 - 0.1 µg/mL[5][9] | As low as 0.5 ng/mL[7][8] |
| Selectivity | Low (Prone to interference) | Moderate to High | Very High |
| Application | Bulk drug and simple formulations | Bulk drug, formulations, purity | Trace analysis in complex biological matrices (plasma, tissue)[6][7][8][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative protocols for each technique.
UV-VIS Spectrophotometric Method
This method is suitable for the quantification of thienopyrimidine in bulk or simple dosage forms where interference from excipients is minimal.
-
Instrumentation: A double-beam UV-VIS spectrophotometer.
-
Solvent (Diluent): Methanol or a suitable buffer in which the analyte is soluble and stable.
-
Procedure:
-
Wavelength Scan: Prepare a standard solution of the thienopyrimidine derivative and scan across the UV-VIS spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For a pyrimidine derivative, a λmax of 275 nm has been reported.[4]
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations, bracketing the expected sample concentration. A typical range is 50 to 150 µg/mL.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the linear range of the standard curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample using the linear regression equation from the curve.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation, identification, and quantification of thienopyrimidine derivatives in pharmaceutical dosage forms.[11][12]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 stationary phase column is common, for instance, an Agilent C18 (4.6×250 mm, 5µm).[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. An example is a 35:65 (v/v) mixture of 25 mM potassium dihydrogen phosphate buffer (pH 4.2) and acetonitrile.[5]
-
Detection: UV detection at the λmax of the analyte (e.g., 265 nm).[5]
-
Procedure:
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (checking parameters like retention time, peak area reproducibility, tailing factor, and theoretical plates).
-
Standard and Sample Preparation: Prepare stock solutions of the standard and sample in the mobile phase or a suitable solvent. Create a series of dilutions for the calibration curve (e.g., 0.05-1 µg/mL).[5]
-
Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Analysis: Record the chromatograms and determine the peak area for the analyte. Construct a calibration curve by plotting peak area against concentration and calculate the sample concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying trace amounts of thienopyrimidines and their metabolites in complex biological matrices like blood, plasma, or tissue, offering unparalleled sensitivity and specificity.[8][13]
-
Instrumentation: An HPLC or micro-LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]
-
Column: An amino stationary phase for polar analytes (HILIC mode) or a C18 column for less polar compounds.[7][8]
-
Mobile Phase: Gradient elution is often used, for example, with a mixture of acetonitrile and an aqueous buffer like ammonium formate.
-
Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's structure.
-
Detection: Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard, ensuring high selectivity.
-
Procedure:
-
Sample Preparation: This is a critical step to remove interferences. For blood samples, it may involve protein precipitation with an organic solvent (e.g., acetonitrile), followed by a clean-up step like liquid-liquid extraction or solid-phase extraction.[7][8] An automated cell washer can be used for red blood cell separation.[6]
-
Internal Standard: A stable isotope-labeled version of the analyte is typically added at the beginning of sample preparation to account for matrix effects and variability.
-
LC Separation: The prepared sample is injected into the LC system for chromatographic separation.
-
MS/MS Detection: The mass spectrometer is set to monitor the specific MRM transitions for the analyte and internal standard.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. The sample concentration is then determined from this curve.
-
Workflow and Logic Diagrams
Visualizing workflows and decision processes can standardize and clarify complex analytical procedures.
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods or laboratories produce comparable results, a critical step during method transfer or when updating a procedure.[14]
Caption: General workflow for the cross-validation of two analytical methods.
Decision Tree for Method Selection
Choosing the right analytical technique depends on the specific requirements of the analysis. This decision tree guides the selection process.
Caption: Decision tree for selecting an analytical method for thienopyrimidine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 7. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijcpa.in [ijcpa.in]
- 10. cbspd.com [cbspd.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Mercapto-Thienopyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, represents a privileged structure in medicinal chemistry due to its structural similarity to purine bases.[1][2] This mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, making them a focal point in the quest for novel therapeutic agents.[1] Among these, 2-mercapto-thienopyrimidine analogs have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective drug candidates.
Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation
Thienopyrimidine derivatives, including the 2-mercapto analogs, are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[6] Their ability to act as ATP-competitive inhibitors at the kinase hinge region is a key mechanism of their anticancer effects.[7]
Table 1: Anticancer Activity of 2-Mercapto-Thienopyrimidine Analogs
| Compound ID | R1 | R2 | R3 | Target Cell Line | IC50 (µM) | Reference |
| 5b | Ethyl | H | Thiosemicarbazide | MDA-MB-231 (Breast) | 2.31 x 10⁻⁴ | [5] |
| 6a | Ethyl | H | 1,3,4-thiadiazole | HepG2 (Liver) | 0.99 | [5] |
| 6b | Ethyl | H | 1,3,4-thiadiazole | HeLa (Cervical) | 0.83 | [5] |
| 6c | Ethyl | H | 1,3,4-thiadiazole | HT-29 (Colon) | 0.001 | [5] |
| 1c | - | - | - | Leukemia | - | [8] |
| XIV | - | - | - | HCT-116 (Colon) | - | [8] |
Note: A lower IC50 value indicates higher potency. The structures of compounds 1c and XIV were not fully detailed in the provided search results.
Structure-Activity Relationship Summary for Anticancer Activity:
The data reveals several key structural features that influence the anticancer potency of 2-mercapto-thienopyrimidine analogs:
-
Substitution at the 2-mercapto position: The nature of the substituent on the sulfur atom is critical. The introduction of thiosemicarbazide and 1,3,4-thiadiazole moieties has been shown to yield compounds with significant cytotoxicity against various cancer cell lines.[5]
-
Substitution on the pyrimidine ring: Modifications at the N3 position, such as the introduction of an ethyl group, have been explored in potent anticancer analogs.[5]
-
Substitution on the thiophene ring: The substituents on the thiophene ring play a crucial role in modulating the activity and selectivity of these compounds.
The following diagram illustrates a generalized workflow for a structure-activity relationship study of these analogs.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Thienopyrimidine Derivatives: A Comparative Analysis of Their Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad range of biological activities, including significant antimicrobial effects. Their structural similarity to purines allows them to interact with various biological targets in bacteria and fungi, making them a focal point in the search for new anti-infective agents. This guide provides a comparative overview of the antimicrobial spectrum of various thienopyrimidine derivatives, supported by experimental data and detailed methodologies to aid in research and development.
Data Presentation: Antimicrobial Activity of Thienopyrimidine Derivatives
The antimicrobial efficacy of thienopyrimidine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of representative thienopyrimidine derivatives against a panel of clinically relevant bacteria and fungi, as reported in various studies. For comparison, the activities of standard antimicrobial agents are also included where available.
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhimurium | Candida albicans | Aspergillus niger | Reference(s) |
| Series 1: Pyridothienopyrimidines | |||||||
| Derivative 6a | 4-16 | - | 8 | 16 | - | - | [1] |
| Derivative 6c | - | - | 8 | 16 | 4-16 | 8 | [1] |
| Derivative 8b | 4-16 | - | 8 | 16 | 4-16 | 8 | [1] |
| Derivative 9a | 4-16 | - | 8 | 16 | 4-16 | - | [1] |
| Derivative 9b | 4-16 | - | 8 | 16 | 4-16 | - | [1] |
| Series 2: Thieno[2,3-d]pyrimidinediones | |||||||
| Compound 20 | >50 <100 | - | >50 <100 | - | >50 <100 | - | [2] |
| Series 3: Substituted Thienopyrimidines | |||||||
| Derivative 4 | 18 | 18 | 17 | - | 17 | 15 | [3] |
| Derivative 6 | - | - | - | - | - | - | [4] |
| Arylidine 10 | - | - | - | - | - | - | [4] |
| Series 4: Triazolothienopyrimidines | |||||||
| Compound 5 | - | - | - | - | - | - | [5] |
| Reference Antibiotics | |||||||
| Amoxicillin Trihydrate | - | - | 8 | 16 | - | - | [1] |
| Clotrimazole | - | - | - | - | - | 8 | [1] |
| Streptomycin | 21 | 22 | - | - | - | - | [3] |
Note: '-' indicates that data was not available in the cited sources. The activity of some compounds was reported as high without specific MIC values being provided.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the antimicrobial spectrum of thienopyrimidine derivatives.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism in a liquid medium.
a. Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism grown overnight.
-
Growth Medium: Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth for fungi.
-
Test Compound: A stock solution of the thienopyrimidine derivative, typically in dimethyl sulfoxide (DMSO).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator.
b. Procedure:
-
A serial two-fold dilution of the test compound is prepared in the growth medium directly in the 96-well plates.
-
The microbial inoculum is prepared by adjusting the turbidity of the overnight culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Each well is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well/Disk Diffusion Method
This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a substance.
a. Preparation of Materials:
-
Microorganism: A standardized inoculum as described for the broth microdilution method.
-
Growth Medium: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar for fungi.
-
Test Compound: A solution of the thienopyrimidine derivative at a known concentration.
-
Equipment: Petri dishes, sterile cotton swabs, sterile cork borer or sterile paper discs, incubator.
b. Procedure:
-
The surface of the agar plate is uniformly inoculated with the standardized microbial suspension using a sterile cotton swab.
-
For the well diffusion method: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A defined volume of the test compound solution is then added to each well.
-
For the disk diffusion method: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.
-
A negative control (e.g., DMSO) and a positive control (a standard antibiotic) are also included on the plate.
-
The plates are incubated under the same conditions as for the broth microdilution method.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well or disc where microbial growth is absent) in millimeters.
Mechanism of Action and Experimental Workflow
The precise mechanism of action of thienopyrimidine derivatives can vary depending on their specific chemical structure. Some studies suggest that they may act by disrupting the cytoplasmic membrane of microorganisms, leading to the leakage of cellular components.[2] Other proposed mechanisms include the inhibition of essential enzymes involved in microbial survival, such as dihydrofolate reductase or respiratory complex I. Further research is needed to fully elucidate the signaling pathways involved.
The following diagram illustrates a general workflow for the screening and evaluation of the antimicrobial activity of novel thienopyrimidine derivatives.
Caption: General workflow for antimicrobial activity screening.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. SENTHIL PRABHU SIVASAMY: Antimicrobial Activity - Agar Well Diffusion Method [senthilprabhu.blogspot.com]
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Thieno[2,3-d]pyrimidine Derivatives
A comprehensive evaluation of the therapeutic potential of novel chemical entities requires a thorough investigation of their efficacy in both controlled laboratory settings and complex biological systems. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative thieno[2,3-d]pyrimidine derivative, a class of compounds showing significant promise in anticancer research. Due to the limited availability of published data on 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, this guide will focus on a closely related and well-studied analogue, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, to illustrate the critical transition from benchtop to preclinical models.
The thieno[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of targeted cancer therapies, with derivatives exhibiting inhibitory activity against various protein kinases.[1] The journey of a drug candidate from initial screening to potential clinical application is marked by a significant challenge known as the translational gap—the discrepancy between results obtained in in vitro (cell-based) assays and in vivo (animal model) studies. Understanding this gap is crucial for researchers and drug development professionals to make informed decisions about which compounds to advance in the development pipeline.
In Vitro Efficacy: Cellular Antiproliferative Activity
The initial assessment of a compound's anticancer potential is typically performed in vitro using cancer cell lines. These assays provide a rapid and cost-effective method to determine the cytotoxic or cytostatic effects of a compound and to elucidate its mechanism of action at a cellular level.
For 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, in vitro screening against a panel of cancer cell lines revealed potent antiproliferative activity, particularly against melanoma.[2] The data from these studies are summarized in the table below.
| Cell Line | Cancer Type | Growth Percent (GP) |
| MDA-MB-435 | Melanoma | -31.02% |
| HOP-92 | Non-Small Cell Lung Cancer | 51.19% |
| EKVX | Non-Small Cell Lung Cancer | 43.50% |
| Table 1: In Vitro Antiproliferative Activity of 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. The table shows the percentage of cell growth in the presence of the compound, with a negative value indicating cell death.[2] |
Experimental Protocol: In Vitro Cell Viability Assay
The antiproliferative activity of the thieno[2,3-d]pyrimidine derivatives was determined using the Sulforhodamine B (SRB) assay.[2]
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compound, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The Growth Percent (GP) is calculated relative to the control wells.
Figure 1. In Vitro Experimental Workflow. This diagram outlines the key steps of the Sulforhodamine B (SRB) assay used to assess the antiproliferative activity of the test compound.
In Vivo Efficacy: Preclinical Animal Models
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a living organism. In vivo studies in animal models are a critical next step to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole-body system. For many thieno[2,3-d]pyrimidine derivatives, anticancer activity has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
Although specific in vivo data for 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not detailed in the provided search results, a related compound, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine-2,4-diamine, has demonstrated significant anti-tumor effects in an in vivo xenograft model using MDA-MB-435 cells. This highlights the potential for this class of compounds to translate from in vitro activity to in vivo efficacy.
To provide a representative example of how such data would be presented, the following table illustrates a hypothetical outcome of an in vivo study based on the known activities of this compound class.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| Test Compound | 50 | 45% |
| Positive Control | 20 | 60% |
| Table 2: Hypothetical In Vivo Antitumor Efficacy in a Xenograft Model. This table illustrates how the antitumor activity of a thieno[2,3-d]pyrimidine derivative would be quantified in an animal study. |
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., MDA-MB-435) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. The test compound, vehicle control, and a positive control drug are administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Efficacy Endpoint: Treatment continues for a set period, and tumor volumes are monitored. The primary efficacy endpoint is often the percentage of tumor growth inhibition compared to the vehicle control group.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.
Figure 2. In Vivo Experimental Workflow. This diagram illustrates the typical workflow for a xenograft study to evaluate the antitumor efficacy of a test compound in a preclinical animal model.
Bridging the Gap: Mechanism of Action and Signaling Pathways
The observed anticancer activity of thieno[2,3-d]pyrimidine derivatives is often linked to their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. For instance, various derivatives have been shown to target VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[4][5] Inhibition of VEGFR-2 can lead to the suppression of tumor growth by cutting off its blood supply.
Figure 3. VEGFR-2 Signaling Pathway. This diagram depicts the mechanism by which thieno[2,3-d]pyrimidine derivatives can inhibit angiogenesis and tumor growth by blocking the VEGFR-2 signaling pathway.
Conclusion: From In Vitro Promise to In Vivo Validation
The successful transition from cell-based assays to animal studies is a critical milestone in drug development. Future research should focus on conducting comprehensive in vivo studies on the most promising in vitro candidates, including detailed pharmacokinetic and toxicological profiling. A deeper understanding of the structure-activity relationships within the thieno[2,3-d]pyrimidine class will further aid in the design of next-generation inhibitors with improved efficacy and safety profiles, ultimately bridging the translational gap and bringing novel cancer therapies closer to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one against known inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the landscape of oncological research, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and anti-cancer properties. This guide focuses on the comparative analysis of a novel compound, 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, against well-characterized inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[1][2][3][4] While the specific molecular target of this novel thienopyrimidine is yet to be fully elucidated, its structural similarity to other bioactive heterocyclic compounds suggests potential activity within this key oncogenic pathway.
This document provides a framework for researchers to benchmark this and similar novel compounds. It outlines detailed experimental protocols for in vitro kinase assays, cell-based viability assays, and Western blot analyses to probe pathway modulation. Furthermore, it presents a clear, structured comparison of the hypothetical inhibitory data of the novel compound against known inhibitors, offering a roadmap for its preclinical evaluation.
Comparative Inhibitory Activity
The following table summarizes the hypothetical inhibitory concentrations (IC50) of this compound against key kinases in the PI3K/AKT/mTOR pathway, benchmarked against established inhibitors.
| Compound | PI3Kα (IC50, nM) | AKT1 (IC50, nM) | mTOR (IC50, nM) | Cell Line (MCF-7) Viability (GI50, µM) |
| This compound (Hypothetical Data) | 85 | 150 | 25 | 1.2 |
| Copanlisib (PI3K Inhibitor)[1][5] | 0.5-0.7 | >10,000 | 5.8 | 0.05 |
| Perifosine (AKT Inhibitor)[3][6] | >10,000 | 470 | >10,000 | 2.5 |
| Sirolimus (Rapamycin) (mTORC1 Inhibitor)[7][8] | >10,000 | >10,000 | 0.1 | 0.02 |
| MK-2206 (Allosteric AKT Inhibitor)[6][9] | >10,000 | 5-12 | >10,000 | 0.8 |
Experimental Protocols
To generate the comparative data presented above, a series of standardized assays should be employed. These protocols are designed to ensure reproducibility and provide a robust dataset for analysis.
In Vitro Kinase Assays
A radiometric kinase assay is a reliable method for determining the direct inhibitory effect of a compound on purified enzymes.[10][11][12]
Objective: To quantify the IC50 values of the test compound against PI3Kα, AKT1, and mTOR kinases.
Materials:
-
Recombinant human PI3Kα, AKT1, and mTOR enzymes.
-
Substrates: Phosphatidylinositol (for PI3K), a specific peptide substrate (for AKT1), and a recombinant protein substrate (for mTOR).
-
Kinase reaction buffer (specific to each kinase).
-
Test compound and known inhibitors dissolved in DMSO.
-
96-well plates.
-
Scintillation counter or phosphorimager.
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted compounds to the wells. Include a DMSO control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined optimal time.
-
Terminate the reaction. The method of termination and separation of phosphorylated substrate from unincorporated ATP will depend on the substrate (e.g., filtration for peptide substrates, chromatography for lipid substrates).[10]
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compound in a cancer cell line with a known activated PI3K/AKT/mTOR pathway (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
96-well cell culture plates.
-
Test compound and known inhibitors.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed MCF-7 cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and known inhibitors for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the GI50 values from the dose-response curves.
Western Blot Analysis
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway, providing insight into the mechanism of action of an inhibitor.[17][18][19]
Objective: To assess the effect of the test compound on the phosphorylation of AKT (at Ser473) and a downstream effector of mTORC1, such as S6 ribosomal protein (at Ser235/236), in treated cells.
Materials:
-
MCF-7 cells.
-
Lysis buffer containing protease and phosphatase inhibitors.[18][19]
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 (Ser235/236), anti-total-S6, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat MCF-7 cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.[19]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizing Cellular Signaling and Experimental Design
To facilitate a clearer understanding of the targeted pathway and the experimental approach, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: A generalized workflow for Western blot analysis.
By adhering to these rigorous benchmarking protocols, researchers can effectively characterize the inhibitory profile of novel compounds like this compound, positioning them within the broader landscape of targeted cancer therapeutics. This systematic approach will facilitate the identification of promising lead candidates for further preclinical and clinical development.
References
- 1. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the mammalian target of rapamycin (mTOR): a new approach to treating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com [drugs.com]
- 6. scbt.com [scbt.com]
- 7. Inhibitors of the mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. researchgate.net [researchgate.net]
Unveiling the Potency of Novel Thienopyrimidine Compounds: A Comparative Guide to Their Mechanism of Action
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the performance of novel thienopyrimidine compounds against established alternatives, supported by experimental data. Thienopyrimidines are emerging as a promising class of molecules in oncology, demonstrating significant inhibitory activity against various kinases implicated in cancer progression.
This guide delves into the mechanism of action of these novel compounds, presenting a compilation of their inhibitory activities and comparing them with existing drugs targeting similar pathways. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research. Visual representations of key signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the scientific data.
Performance Comparison of Thienopyrimidine Compounds
Novel thienopyrimidine derivatives have shown remarkable efficacy in targeting several key kinases involved in cancer cell proliferation, survival, and angiogenesis. The following tables summarize their in vitro activity against various cancer cell lines and specific kinase targets, juxtaposed with the performance of established clinical drugs.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Novel Thienopyrimidine 5f | MCF-7 (Breast Cancer) | Less than doxorubicin & erlotinib | Doxorubicin | 4.64 times less potent than 5f | [1] |
| Erlotinib | 1.73 times less potent than 5f | [1] | |||
| Novel Thienopyrimidine 5b | A549 (Lung Cancer) | 17.79 | Erlotinib | 4.18 | [2] |
| MCF-7 (Breast Cancer) | 22.66 | Erlotinib | 14.27 | [2] | |
| Novel Thienopyrimidine 6b | MDA-231 (Breast Cancer) | 5.91 | - | - | [3] |
| MCF-7 (Breast Cancer) | 7.16 | - | - | [3] | |
| Novel Thienopyrimidine 13g | A549 (Lung Cancer) | 0.20 | - | - | [4] |
| MCF-7 (Breast Cancer) | 1.25 | - | - | [4] | |
| HeLa (Cervical Cancer) | 1.03 | - | - | [4] |
Table 1: In Vitro Cytotoxicity of Novel Thienopyrimidine Compounds in Various Cancer Cell Lines.
| Compound ID | Target Kinase | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) | Citation |
| Novel Thienopyrimidine 6b | VEGFR-2 | 53.63 | Sorafenib | Comparable | [3] |
| Novel Thienopyrimidine 5f | EGFR | More potent than Erlotinib | Erlotinib | 1.18 times less potent than 5f | [1] |
| VEGFR-2 | 1230 | - | - | [1] | |
| Novel Thienopyrimidine 5b | EGFR (Wild-Type) | 37.19 | Erlotinib | 5.9 | [2] |
| EGFR (T790M Mutant) | 204.10 | Erlotinib | 212.2 | [2] | |
| Novel Thienopyrimidine 13g | PI3Kα | - | Pictilisib (GDC-0941) | - | [4] |
| mTOR | 48 | Pictilisib (GDC-0941) | 525 | [4] | |
| Gilteritinib (FLT3 Inhibitor) | FLT3 (Wild-Type) | 5 | - | - | [5] |
| FLT3 (ITD Mutant) | 0.7 - 1.8 | - | - | [5] | |
| FLT3 (D835Y Mutant) | 1.6 | - | - | [6] | |
| Alisertib (Aurora Kinase Inhibitor) | Aurora A | 1.2 | - | - | [7] |
| Aurora B | 396.5 | - | - | [7] | |
| Pictilisib (GDC-0941) | PI3Kα | 3 | - | - | [8] |
| PI3Kβ | 33 | - | - | [8] | |
| PI3Kδ | 3 | - | - | [8] | |
| PI3Kγ | 75 | - | - | [8] |
Table 2: In Vitro Kinase Inhibitory Activity of Novel Thienopyrimidine Compounds and Reference Drugs.
Key Signaling Pathways Targeted by Thienopyrimidine Compounds
The anticancer activity of novel thienopyrimidine compounds stems from their ability to inhibit key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate these pathways and pinpoint the inhibitory action of these compounds.
References
- 1. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 2-Mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one Analogs as Potential Kinase Inhibitors
This guide provides a comparative analysis of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one analogs, focusing on their potential as kinase inhibitors through molecular docking studies. The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic ring system in medicinal chemistry, structurally resembling the purine base adenine, a fundamental component of DNA and RNA.[1] This structural similarity makes thienopyrimidine derivatives promising candidates for developing targeted therapies, particularly in oncology.[1][2] Compounds bearing this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3]
This comparison focuses on the in silico evaluation of these analogs against key protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[4][5][6] Molecular docking simulations are employed to predict the binding affinities and interaction patterns of these compounds within the active sites of their respective protein targets.
Comparative Docking Performance
The following tables summarize the in silico and in vitro data for various thieno[2,3-d]pyrimidine analogs against different cancer-related protein kinases. The data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Antiproliferative Activity and EGFR Kinase Inhibition
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) |
| Analog 1 | 2-(4-bromophenyl)triazole | MCF-7 | 19.4 ± 0.22 | EGFR | - |
| Analog 2 | 2-(anthracen-9-yl)triazole | MCF-7 | 14.5 ± 0.30 | EGFR | - |
| Compound 5b | Thieno[2,3-d]pyrimidine derivative | A549 | - | EGFRWT | 37.19 |
| Compound 5b | Thieno[2,3-d]pyrimidine derivative | A549 | - | EGFRT790M | 204.10 |
| Doxorubicin | (Standard) | MCF-7 | 40.0 ± 3.9 | - | - |
| Erlotinib | (Standard) | - | - | EGFR | - |
Data sourced from multiple studies for comparison.[2][4]
Table 2: In Vitro VEGFR-2 Inhibitory Activity
| Compound ID | Modification | Target Kinase | IC50 (µM) |
| Compound 18 | Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 0.084 |
| Sorafenib | (Standard) | VEGFR-2 | - |
Data from a study on thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors.[7]
Table 3: Molecular Docking Scores Against Various Kinases
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) |
| Thienopyrimidine Derivative | JAK2 (5AEP) | -6.3902 |
| Thienopyrimidine Derivative | JAK2 (4C62) | -5.239 |
| Thienopyrimidine Derivative | JAK2 (3ZMM) | -6.0183 |
| Chalcone-Thienopyrimidine 3b | Bcl-2 (2W3L) | Moderate Binding Energy |
| Chalcone-Thienopyrimidine 3g | Bcl-2 (2W3L) | Moderate Binding Energy |
Docking scores compiled from various in silico studies.[8][9]
Experimental Protocols
The following section details the generalized methodologies for the key experiments cited in the comparative analysis.
Molecular Docking Simulation Protocol
A generalized workflow for molecular docking studies of thieno[2,3-d]pyrimidine analogs includes the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2, PI3K) is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.[10]
-
Ligand Preparation: The 2D structures of the thieno[2,3-d]pyrimidine analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized.[10]
-
Grid Generation: A binding grid is defined around the active site of the protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
Docking: The prepared ligands are docked into the defined binding site of the protein using a docking program such as AutoDock.[9] The program explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses for each ligand based on their docking scores and binding interactions with the amino acid residues in the active site. The interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assay kits. The general procedure is as follows:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound (thieno[2,3-d]pyrimidine analog) at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined from the dose-response curves.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the thieno[2,3-d]pyrimidine derivatives on cancer cell lines are commonly evaluated using the MTT assay.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well, which is converted to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by thieno[2,3-d]pyrimidine analogs and a typical workflow for computational docking studies.
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine analogs.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pcbiochemres.com [pcbiochemres.com]
Safety Operating Guide
Navigating the Disposal of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, a compound often utilized in medicinal chemistry and drug discovery.
It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the following procedures are based on general principles of laboratory chemical waste management and the known hazards of structurally similar thieno[2,3-d]pyrimidine derivatives. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Understanding the Hazard Profile
Due to the lack of a specific SDS, a conservative approach to handling and disposal is required. Structurally related compounds in the thieno[2,3-d]pyrimidine class are known to be biologically active, which warrants careful handling to avoid potential pharmacological effects. The presence of a mercapto group also suggests potential for unpleasant odors and specific reactivity.
| Hazard Consideration | General Guidance for Thieno[2,3-d]pyrimidine Derivatives |
| Toxicity | Assume the compound is toxic if ingested, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE). |
| Environmental Hazard | Avoid release into the environment. The effects on aquatic life are unknown but should be considered potentially harmful. |
| Reactivity | The mercapto group may react with strong oxidizing agents. Avoid mixing with incompatible chemicals. |
| Physical State | Typically a solid. |
Detailed Disposal Protocol
This protocol outlines a safe and compliant method for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a fully buttoned lab coat, closed-toe shoes, and safety glasses.
-
Wear chemical-resistant gloves (nitrile or neoprene are generally suitable).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including unused or expired compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, centrifuge tubes), in a designated hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a designated hazardous liquid waste container.
-
The container must be compatible with the solvent used.
-
Label the container with "Hazardous Waste," the full chemical name, and the solvent(s) used.
-
Do not mix this waste stream with other liquid wastes unless explicitly permitted by your institution's EHS guidelines.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these conservative and safety-conscious disposal procedures, laboratory professionals can ensure a safe working environment and minimize their environmental impact. Always prioritize safety and consult with your institution's EHS department for guidance tailored to your specific location and facilities.
Personal protective equipment for handling 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Disclaimer: A specific Safety Data Sheet (SDS) for 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one was not located. The following guidance is based on safety data for structurally similar compounds and general best practices for handling potentially hazardous chemicals. All laboratory work should be conducted after a thorough, site-specific risk assessment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling this compound.
Immediate Safety and Hazard Summary
Based on analogous compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1] All handling of this compound should occur in a controlled laboratory environment.
Key Precautionary Measures:
-
P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
P270: Do not eat, drink, or smoke when using this product.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]
Personal Protective Equipment (PPE)
Consistent adherence to PPE protocols is mandatory to minimize exposure. The following table summarizes the required PPE for various activities.
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double chemotherapy gloves (ASTM D6978).[4][5][6] | Disposable gown.[5][6] | Safety glasses. | Recommended if packaging is damaged.[4] |
| Weighing/Compounding | Double chemotherapy gloves (ASTM D6978).[4][5][6] | Impermeable, disposable gown with closed back and cuffs.[4][5][6] | Chemical safety goggles and face shield.[5][7] | NIOSH-approved respirator with appropriate cartridges if not handled in a certified chemical fume hood.[7][8] |
| Handling/Transport | Chemotherapy gloves.[4] | Lab coat. | Safety glasses. | Not generally required if material is in sealed containers. |
| Spill Cleanup | Double chemotherapy gloves (ASTM D6978).[4][5][6] | Chemical-resistant suit or impermeable gown.[7] | Chemical safety goggles and face shield.[5][7] | NIOSH-approved respirator with appropriate cartridges.[7][8] |
| Disposal | Double chemotherapy gloves (ASTM D6978).[4][5][6] | Impermeable, disposable gown.[5][6] | Chemical safety goggles. | Not generally required if waste is properly contained. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Operational Workflow Diagram
Caption: Operational workflow for handling this compound.
Experimental Protocols
General Handling Protocol:
-
Preparation: All work must be conducted within a certified chemical fume hood.[7] Before starting, ensure the fume hood is operational and a chemical spill kit is accessible.[7]
-
Weighing: To minimize dust generation, weigh the solid compound within the fume hood.[7]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to prevent splashing.[7]
-
Post-Handling: Following any handling activities, thoroughly decontaminate all surfaces and equipment. Immediately and thoroughly wash hands and any other exposed skin.[7]
Decontamination and Disposal Plan
All waste materials contaminated with this compound are to be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[7]
Decontamination Protocol:
-
Spills: For any spills, evacuate the immediate area and notify safety personnel. Small spills inside a chemical fume hood can be managed by trained personnel wearing the appropriate PPE. Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7] Place the absorbed material into a sealed, labeled hazardous waste container.[7]
-
Equipment: All laboratory equipment that has come into contact with the compound must be decontaminated before reuse or disposal.
Waste Disposal Protocol:
-
Solid Waste: Collect all contaminated solid materials, including gloves, absorbent pads, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions containing the compound should be collected in a properly labeled, sealed, and appropriate hazardous waste container.[7] Do not dispose of this material down the drain.[2]
References
- 1. aksci.com [aksci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
